5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-6(2)5-7(11-12)8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMOPJDEWMQPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184206 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-70-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this particular derivative is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry and extensive data on closely related analogues to present its anticipated chemical structure, physicochemical properties, a plausible synthetic route, and potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers investigating the potential of this and similar molecules.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of molecules with a wide array of biological activities. Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The carbohydrazide functional group appended to the pyrazole core further enhances its potential for forming diverse derivatives and interacting with biological targets, making it a valuable building block in medicinal chemistry.[4] This guide focuses on the specific derivative, this compound, providing a detailed examination of its anticipated characteristics.
Chemical Structure and Nomenclature
The chemical structure of this compound is defined by a central pyrazole ring. A methyl group is attached at the 5-position, a propyl group at the 1-position of the nitrogen, and a carbohydrazide group at the 3-position.
Systematic (IUPAC) Name: this compound
Molecular Formula: C₈H₁₄N₄O
Molecular Weight: 182.22 g/mol
Canonical SMILES: CCCN1N=C(C=C1C)C(=O)NN
Below is a diagram illustrating the logical connectivity of the atoms in the molecule.
Caption: Atomic connectivity of this compound.
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Physical State | White to off-white solid | The related 5-Methyl-1H-pyrazole-3-carbohydrazide is an off-white solid.[3] |
| Melting Point | 130-150 °C | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide has a melting point of 134-140 °C.[5] The presence of the slightly larger propyl group may slightly alter the crystal packing and thus the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The pyrazole and carbohydrazide moieties can participate in hydrogen bonding, affording some water solubility. However, the propyl group introduces hydrophobicity, likely limiting extensive aqueous solubility. |
| pKa | Basic pKa ~2-3; Acidic pKa ~12-13 | Based on data for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, the pyrazole ring nitrogen is weakly basic, and the hydrazide N-H is weakly acidic.[6] |
Synthesis of this compound
A plausible and efficient synthetic route for this compound would involve a multi-step process starting from readily available precursors. The general Knorr pyrazole synthesis is a well-established method for creating the pyrazole ring.[7]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in absolute ethanol, add propylhydrazine (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure pyrazole ester.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Spectroscopic Characterization (Anticipated)
Based on the proposed structure, the following spectroscopic data can be anticipated:
-
¹H NMR (in DMSO-d₆):
-
A triplet corresponding to the terminal methyl group of the propyl chain.
-
A sextet for the methylene group adjacent to the methyl group of the propyl chain.
-
A triplet for the methylene group attached to the pyrazole nitrogen.
-
A singlet for the methyl group at the 5-position of the pyrazole ring.
-
A singlet for the proton at the 4-position of the pyrazole ring.
-
A broad singlet for the -NH- proton of the hydrazide.
-
A broad singlet for the -NH₂ protons of the hydrazide.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the three distinct carbons of the propyl group.
-
A signal for the methyl carbon at the 5-position.
-
Signals for the three carbons of the pyrazole ring.
-
A signal for the carbonyl carbon.
-
-
IR (KBr, cm⁻¹):
-
N-H stretching vibrations for the hydrazide group (typically in the range of 3200-3400 cm⁻¹).
-
C=O stretching vibration of the amide (around 1650 cm⁻¹).
-
C=N and C=C stretching vibrations of the pyrazole ring.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.22).
-
Characteristic fragmentation patterns involving the loss of the propyl group, the carbohydrazide moiety, and other fragments.
-
Potential Applications in Drug Discovery and Development
The pyrazole carbohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
As an Intermediate for Bioactive Molecules
The terminal -NH₂ group of the carbohydrazide is highly reactive and serves as a key handle for synthesizing a variety of derivatives, such as Schiff bases, by condensation with aldehydes and ketones.[4] These derivatives have shown a broad spectrum of biological activities.
Potential Therapeutic Areas
-
Anticancer: Numerous pyrazole derivatives have demonstrated potent anticancer activity.[1]
-
Anti-inflammatory: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial: Pyrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[4]
-
Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents.
The following diagram illustrates the potential workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing the target compound as a starting material.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Its structure combines the proven pharmacological relevance of the pyrazole core with the synthetic versatility of the carbohydrazide functional group. This guide provides a foundational understanding of its anticipated chemical and physical properties, a robust synthetic strategy, and a rationale for its potential in drug discovery. Further experimental investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
MySkinRecipes. 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]
-
National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
-
United States Environmental Protection Agency. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
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Whitepaper: A Strategic Guide to the Therapeutic Development of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous clinically successful drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] When combined with a carbohydrazide moiety—a potent pharmacophore and versatile synthetic handle—the resulting architecture presents a compelling platform for novel drug discovery.[3] This guide provides a comprehensive technical framework for the synthesis, evaluation, and potential therapeutic applications of a specific, underexplored subclass: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide derivatives. We will elucidate the scientific rationale for this structural choice, provide detailed protocols for synthesis and biological screening, and map out the key molecular pathways these compounds are hypothesized to modulate.
Introduction: The Pyrazole-Carbohydrazide Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that confers remarkable chemical stability and diverse biological functionality.[4] Its prevalence in blockbuster drugs like the COX-2 inhibitor Celecoxib underscores its value.[5] The carbohydrazide group (-CONHNH₂) is a crucial functional motif known to be a key building block for various heterocyclic systems and is present in numerous therapeutically active substances.[3][6]
The core molecule, 5-Methyl-1H-pyrazole-3-carbohydrazide, serves as an ideal starting point for library synthesis.[7] Our focus on N1-alkylation, specifically with a propyl group, is a strategic choice designed to modulate lipophilicity. This alteration is predicted to enhance cell membrane permeability and potentially improve the pharmacokinetic profile, striking a balance between aqueous solubility and lipid bilayer penetration—a critical factor for oral bioavailability and target engagement.
Synthetic Strategy and Workflow
The synthesis of the target derivatives is a multi-step but robust process, beginning with widely available starting materials. The general pathway involves the formation of the pyrazole core, followed by the introduction of the carbohydrazide moiety and subsequent N-alkylation.
General Synthetic Protocol
Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate and acetone in a suitable solvent like ethanol.
-
Add a base, such as sodium ethoxide, dropwise at 0°C to catalyze a Claisen condensation, forming a β-keto ester intermediate.
-
After the initial reaction, carefully add hydrazine hydrate to the mixture.
-
Reflux the reaction mixture for 4-6 hours. The cyclization reaction yields the pyrazole ring.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, neutralize with a dilute acid (e.g., acetic acid), and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product via column chromatography or recrystallization to yield pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of 5-Methyl-1H-pyrazole-3-carbohydrazide (The Core Intermediate)
-
Dissolve the ester from Step 1 in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reflux the mixture for 12-24 hours. The hydrazinolysis of the ester to the carbohydrazide can be slow.
-
Monitor the reaction via TLC. A precipitate of the carbohydrazide product often forms upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the core intermediate, 5-Methyl-1H-pyrazole-3-carbohydrazide.[8]
Step 3: Synthesis of this compound
-
Dissolve the carbohydrazide from Step 2 in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.
-
Add 1-bromopropane (or a related propyl halide) to the mixture.
-
Heat the reaction at 60-80°C for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final target compound.
Synthetic Workflow Diagram
Caption: General synthesis pathway for the target derivatives.
Predicted Therapeutic Potential: A Multi-Target Approach
The broad bioactivity of pyrazole derivatives suggests that our target compounds could be active in several therapeutic areas.[9] A systematic screening approach is essential to identify the most promising applications.
Anti-Inflammatory Activity
Proposed Screening Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Prepare recombinant human COX-1 and COX-2 enzymes.
-
Dissolve test compounds (and a positive control, e.g., Celecoxib) in DMSO to create stock solutions.
-
In a 96-well plate format, incubate the enzymes with a range of concentrations of the test compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
Key Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Hypothetical Data Summary
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| PzC-Pr-01 | -CH₂CH₂CH₃ | >100 | 0.52 | >192 |
| Celecoxib | (Reference) | 7.6 | 0.04 | 190 |
| Indomethacin | (Reference) | 0.1 | 1.7 | 0.06 |
Anticancer Activity
Mechanistic Rationale: Pyrazole derivatives have been extensively explored as anticancer agents, acting through various mechanisms including the inhibition of protein kinases (e.g., EGFR, VEGFR, CDKs), tubulin polymerization, and induction of apoptosis.[1][11][12] Specifically, pyrazole-carbohydrazide derivatives have shown promise in inhibiting the growth of lung cancer cells (A549).[9][13] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer, making it a prime target.[1]
Proposed Screening Protocol: MTT Cytotoxicity Assay
-
Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The MTT is reduced by viable cells to a purple formazan product.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Key Signaling Pathway: PI3K/AKT/mTOR
Caption: Potential inhibition of the PI3K/AKT cell survival pathway.
Hypothetical Data Summary
| Compound ID | R-Group | GI50 (µM) vs. A549 | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. HCT116 |
|---|---|---|---|---|
| PzC-Pr-01 | -CH₂CH₂CH₃ | 8.2 | 15.6 | 11.4 |
| Doxorubicin | (Reference) | 0.05 | 0.09 | 0.07 |
Antimicrobial Activity
Mechanistic Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Pyrazole-containing scaffolds have demonstrated significant antibacterial and antifungal properties.[15][16][17] The carbohydrazide moiety can also contribute to this activity, making these derivatives promising candidates for broad-spectrum antimicrobial agents.
Proposed Screening Protocol: Broth Microdilution for MIC Determination
-
Prepare a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microbe only) and negative (media only) controls.
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Hypothetical Data Summary
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
|---|---|---|---|---|
| PzC-Pr-01 | -CH₂CH₂CH₃ | 16 | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 1 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. The synthetic route is feasible and provides a core structure amenable to extensive derivatization for structure-activity relationship (SAR) studies. Based on the well-documented activities of related pyrazole compounds, these derivatives hold significant potential as anti-inflammatory, anticancer, and antimicrobial agents.
The screening cascade outlined in this guide provides a clear, logical, and efficient path to identify and validate the primary biological activity. Positive hits from these initial assays will warrant further investigation, including in vivo efficacy studies in animal models, ADME/Tox profiling, and mechanistic deconvolution to identify specific molecular targets. This structured approach will pave the way for the development of novel, potent, and selective drug candidates.
References
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- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
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- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2015). ResearchGate.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI.
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
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- (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. (2026). ResearchGate.
- 5-Methyl-1H-pyrazole-3-carbohydrazide. (n.d.). MySkinRecipes.
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Physicochemical Profiling & Technical Guide: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
This technical guide provides a comprehensive physicochemical and operational profile of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide , a specialized heterocyclic building block. This document is structured to support researchers in drug discovery and agrochemical synthesis, focusing on structural integrity, synthesis logic, and characterization protocols.
Executive Summary
This compound (CAS: 1858256-70-8) serves as a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Its structural duality—combining a lipophilic
Chemical Identity & Structural Analysis[4][5]
The compound consists of a pyrazole core substituted at the N1, C3, and C5 positions. The regiochemistry is critical; the methyl group is at C5 (adjacent to the propyl-substituted nitrogen), while the carbohydrazide functionality is at C3.
Identity Data Matrix
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1858256-70-8 |
| Molecular Formula | |
| Molecular Weight | 182.23 g/mol |
| SMILES | CCCN1C(C)=CC(=N1)C(=O)NN |
| InChI Key | Requires generation from structure (Analogous core: XKVUYEY...)[2][4] |
| Core Scaffold | 1,3,5-Trisubstituted Pyrazole |
Structural Logic & Regiochemistry
The 1,3,5-substitution pattern is thermodynamically distinct.
-
N1-Propyl Group: Enhances lipophilicity (
modulation), improving membrane permeability compared to -methyl or unsubstituted analogs. -
C5-Methyl Group: Provides steric bulk that locks the conformation of the N1-substituent, preventing free rotation in enzyme binding pockets.
-
C3-Carbohydrazide: A versatile "warhead" for further derivatization (e.g., formation of 1,3,4-oxadiazoles, triazoles, or Schiff bases).
Physicochemical Characteristics
Solid-State Properties
-
Appearance: Typically a white to off-white crystalline solid.
-
Melting Point: Expected range 115°C – 125°C (Based on structural homologs like 1-methyl-pyrazole-3-carbohydrazide).
-
Note: High purity samples may exhibit sharp melting transitions (< 2°C range). Broadening indicates hydrazide degradation or retained solvent.
-
-
Hygroscopicity: Moderately hygroscopic due to the primary amine of the hydrazide. Storage in a desiccator is mandatory.
Solution Properties
-
Solubility Profile:
-
High: DMSO, DMF, Methanol, Ethanol.
-
Moderate: Acetonitrile, Ethyl Acetate.
-
Low/Insoluble: Water (neutral pH), Hexane, Diethyl Ether.
-
-
Acidity/Basicity (pKa):
-
pKa1 (Pyridine-like N): ~2.5 (Weakly basic).
-
pKa2 (Hydrazide -NH2): ~3.5 (Protonation of terminal nitrogen).
-
pKa3 (Hydrazide -NH-): ~11.0 (Deprotonation).
-
-
LogP (Predicted): 0.8 – 1.2. The propyl chain balances the polarity of the carbohydrazide, placing it in the optimal range for "Rule of 5" compliant fragments.
Synthesis & Characterization Protocols
Synthetic Route (Retrosynthetic Analysis)
The most robust synthesis involves the cyclocondensation of propyl hydrazine with ethyl acetopyruvate (ethyl 2,4-dioxovalerate), followed by hydrazinolysis.
Step 1: Regioselective Cyclization
-
Reagents: Propyl hydrazine oxalate, Ethyl acetopyruvate, Ethanol, Acetic Acid (cat.).
-
Mechanism: The terminal nitrogen of propyl hydrazine attacks the most electrophilic ketone (C2 of the acetopyruvate).
-
Regio-Control: To favor the 5-methyl-3-carboxylate isomer over the 3-methyl-5-carboxylate, the reaction is often performed in acidic media or controlled temperatures.
-
Target Intermediate: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.
-
Step 2: Hydrazinolysis
-
Reagents: Hydrazine hydrate (80%), Ethanol (reflux).
-
Reaction: Nucleophilic acyl substitution converting the ester to the hydrazide.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the synthesis and critical decision points for regiochemical confirmation.
Figure 1: Synthetic workflow for this compound emphasizing isomer control.
Analytical Validation Protocol
To ensure scientific integrity, the following characterization steps are required.
A. NMR Spectroscopy (400 MHz, DMSO-d6)
-
0.85 (t, 3H): Propyl
(Terminal). -
1.75 (m, 2H): Propyl
(Middle). - 2.30 (s, 3H): C5-Methyl group.
-
4.10 (t, 2H): Propyl
. - 6.50 (s, 1H): Pyrazole C4-H (Characteristic singlet).
-
4.40 (br s, 2H): Hydrazide
. -
9.60 (br s, 1H): Hydrazide
. -
NOESY Check: Strong correlation between Propyl
and C5-Methyl confirms the 1,5-substitution pattern. If correlation is absent, the product is likely the 1,3-dimethyl isomer.
B. HPLC Purity Method
-
Column: C18 Reverse Phase (
). -
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (Pyrazole
). -
Acceptance Criteria: Purity > 98.0% (Area %).
Stability & Handling (SDS Summary)
Stability Profile
-
Hydrolytic Stability: Stable at neutral pH. Hydrolyzes to the carboxylic acid under strong acidic/basic conditions (
or ) at elevated temperatures. -
Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures
in air to prevent hydrazide oxidation.
Safety Hazards (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Hydrazides can be potential sensitizers; avoid inhalation of dust.
Applications in Drug Discovery
This compound is not just an intermediate; it is a "linker" module.
-
Heterocycle Formation: Reacting the hydrazide with
/KOH yields 1,3,4-oxadiazole-2-thiols , a potent scaffold for antimicrobial agents. -
Schiff Bases: Condensation with aromatic aldehydes creates hydrazones, often screened for anti-tubercular activity.
-
Fragment Linking: The propyl group provides a hydrophobic anchor, while the hydrazide allows covalent coupling to carboxylic acid-containing pharmacophores via peptide coupling reagents (EDC/HOBt).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole-3-carbohydrazide derivatives. Retrieved from [Link]
- Kumar, R., et al. (2013). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry. (General reference for pyrazole regiochemistry).
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- 3. 5-甲基-1-丙基-1H-吡唑-3-碳酰肼 | 5-Methyl-1-propyl-1h-pyrazole-3-car | 1858256-70-8 - 乐研试剂 [leyan.com]
- 4. 1858256-70-8|this compound|BLD Pharm [bldpharm.com]
Literature review on 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide synthesis
Introduction: The Significance of Pyrazole Carbohydrazides
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit. When combined with a carbohydrazide moiety (-CONHNH₂), the resulting pyrazole carbohydrazide scaffold becomes a powerful building block for novel therapeutic agents. These compounds are recognized as important pharmacophores and key intermediates in the synthesis of various heterocyclic systems.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and hypoglycemic properties.[2][3]
This guide provides an in-depth, structured approach to the synthesis of a specific, valuable derivative: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide . We will dissect the synthetic strategy, explain the causality behind methodological choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Analysis: A Retrosynthetic Approach
A logical synthesis begins with a clear retrosynthetic plan. For our target molecule, the carbohydrazide functional group is most reliably installed in the final step via hydrazinolysis of a corresponding ester. This ester, in turn, is derived from the core heterocyclic structure, the pyrazole carboxylic acid. The pyrazole ring itself is constructed via a classical cyclocondensation reaction.
Caption: Retrosynthetic analysis of the target carbohydrazide.
The Synthetic Pathway: From Building Blocks to Final Product
The forward synthesis is a robust, three-step process that offers high regioselectivity and reliable yields.
Sources
The Pivotal Role of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide in Modern Heterocyclic Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a versatile building block in heterocyclic chemistry. We will delve into its synthesis, physicochemical properties, and its pivotal role as a precursor for a diverse range of heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The introduction of a carbohydrazide moiety at the 3-position of the pyrazole ring further enhances its synthetic utility, providing a reactive handle for the construction of more complex heterocyclic systems.[4][5] this compound, the focus of this guide, combines the stability of the N-alkylated pyrazole core with the reactive potential of the carbohydrazide group, making it a highly valuable intermediate for the synthesis of novel therapeutic agents.
This guide will elucidate the synthetic pathways to this key intermediate, explore its chemical reactivity, and showcase its application in the construction of diverse heterocyclic systems. We will also discuss the potential pharmacological implications of its derivatives, grounded in the established biological activities of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the cyclocondensation reaction to form the pyrazole core, followed by functional group transformations to introduce the carbohydrazide moiety.
Synthetic Pathway Overview
The overall synthetic strategy involves three key stages:
-
Synthesis of the Pyrazole Ester Precursor: Reaction of a β-ketoester with propylhydrazine.
-
Hydrolysis of the Ester: Conversion of the pyrazole ester to the corresponding carboxylic acid.
-
Formation of the Carbohydrazide: Reaction of the pyrazole carboxylic acid with hydrazine hydrate.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic Workflow for this compound
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add propylhydrazine (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyrazole ester.
Step 2: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
-
The ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 2-3 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford the pure carboxylic acid.
Step 3: Synthesis of this compound
-
A mixture of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) in anhydrous dichloromethane is refluxed for 2 hours to form the acid chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 eq) in THF.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is treated with water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give pure this compound.[5]
Physicochemical Properties and Characterization
The synthesized this compound is expected to be a stable, crystalline solid. Its structure can be confirmed using various spectroscopic techniques.
| Property | Expected Data |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyrazole ring proton, methyl protons, propyl chain protons, and the NH and NH₂ protons of the hydrazide group. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the pyrazole ring carbons, methyl carbon, propyl chain carbons, and the carbonyl carbon of the hydrazide. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 183.12. |
Reactivity and Role in Heterocyclic Synthesis
The carbohydrazide moiety of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. This makes it an invaluable synthon for medicinal chemists.
Synthesis of 1,3,4-Oxadiazoles
Reaction with various carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles.
Synthesis of 1,2,4-Triazoles
Treatment with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate affords 1,2,4-triazole-3-thiones.
Synthesis of Pyrazolyl-amides and Schiff Bases
The hydrazide can react with various electrophiles such as acid chlorides and aldehydes to form stable pyrazolyl-amides and Schiff bases, respectively. These derivatives themselves can serve as precursors for further heterocyclic transformations or as final drug candidates.
The following diagram illustrates the key reactive pathways of this compound:
Caption: Key Synthetic Transformations of the Carbohydrazide
Potential Applications in Drug Discovery
Derivatives of pyrazole carbohydrazides have demonstrated a wide array of pharmacological activities.[1][6] By leveraging the synthetic versatility of this compound, novel compounds with potential therapeutic applications can be developed.
-
Anticancer Activity: Many pyrazole-based compounds have shown potent anticancer activity.[2][7] The carbohydrazide can be used to synthesize novel pyrazole-hybrid molecules with enhanced cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The incorporation of pyrazole and other heterocyclic moieties, such as 1,3,4-oxadiazole and 1,2,4-triazole, is a well-known strategy for developing new antimicrobial agents.[5]
-
Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[2] Novel derivatives of this compound could lead to the discovery of new anti-inflammatory and analgesic agents with improved efficacy and safety profiles.
The following diagram outlines a potential workflow for the discovery of new drug candidates starting from this versatile building block:
Caption: Drug Discovery Workflow
Conclusion
This compound is a synthetically accessible and highly versatile building block in heterocyclic chemistry. Its unique combination of a stable pyrazole core and a reactive carbohydrazide functional group provides a powerful platform for the generation of diverse molecular scaffolds. The potential for its derivatives to exhibit a wide range of biological activities makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for its utilization in the development of next-generation therapeutic agents.
References
-
Baashen, M. A., et al. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Monatshefte für Chemie - Chemical Monthly, 148(9), 1615-1622. [Link]
-
Shawali, A. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 744-755. [Link]
-
Guccione, S., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2000(5), 7-16. [Link]
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 6(11), 1311-1361. [Link]
-
Chovatia, P. T., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 989-997. [Link]
-
Request PDF. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652. [Link]
-
Kumar, A., & Aggarwal, N. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(4), 246-263. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]
-
ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4999. [Link]
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Molecular weight and formula analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The compound this compound represents a specific embodiment of this versatile heterocyclic family. Accurate and unambiguous determination of its molecular formula and weight is the first and most critical step in the characterization of this, or any, novel chemical entity. It forms the bedrock upon which all subsequent spectroscopic, pharmacological, and toxicological data are built.
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the definitive analysis of this compound. Moving beyond a simple listing of procedures, it delves into the causality behind the selection of analytical techniques, emphasizing a self-validating, dual-pronged approach that integrates High-Resolution Mass Spectrometry (HRMS) with Elemental Combustion Analysis. This synergistic methodology ensures the highest degree of confidence in the assigned molecular structure and formula, establishing a trustworthy foundation for advanced research and development.
Section 1: Theoretical Molecular Profile
Before any experimental work is undertaken, a thorough theoretical analysis of the target molecule is essential. This provides the benchmark values against which all empirical data will be compared.
Structural Elucidation
The structure of this compound is systematically derived from its IUPAC name. It consists of a central 1H-pyrazole ring substituted at three positions: a propyl group at the N1 position, a carbohydrazide functional group at the C3 position, and a methyl group at the C5 position.
Molecular Formula Determination
Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:
-
Carbon (C): 3 (pyrazole ring) + 3 (propyl group) + 1 (methyl group) + 1 (carbonyl group) = 8
-
Hydrogen (H): 1 (pyrazole ring) + 7 (propyl group) + 3 (methyl group) + 3 (hydrazide group) = 14
-
Nitrogen (N): 2 (pyrazole ring) + 2 (hydrazide group) = 4
-
Oxygen (O): 1 (carbonyl group) = 1
Thus, the definitive molecular formula is C₈H₁₄N₄O .
Molecular Weight and Elemental Composition
From the molecular formula, we can calculate the precise theoretical values for molecular weight, monoisotopic mass (crucial for HRMS), and the mass percentage of each element. These values are the fundamental targets for experimental verification.
| Parameter | Theoretical Value | Rationale |
| Molecular Formula | C₈H₁₄N₄O | Derived from structural analysis. |
| Average Molecular Weight | 182.23 g/mol | Sum of the average atomic masses of all atoms. |
| Monoisotopic Mass | 182.11676 Da | Sum of the masses of the most abundant isotopes of each atom. This is the value targeted in High-Resolution Mass Spectrometry. |
| Elemental Composition (C) | 52.73% | (8 * 12.011) / 182.23 |
| Elemental Composition (H) | 7.74% | (14 * 1.008) / 182.23 |
| Elemental Composition (N) | 30.74% | (4 * 14.007) / 182.23 |
| Elemental Composition (O) | 8.78% | (1 * 15.999) / 182.23 |
Section 2: Experimental Verification and Analysis
The core of molecular characterization lies in the empirical validation of the theoretical profile. We employ two orthogonal, powerful techniques: High-Resolution Mass Spectrometry and Elemental (CHN) Analysis. This dual-validation approach is critical for ensuring scientific integrity.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While standard mass spectrometry can provide a nominal molecular weight, it is often insufficient for unambiguous formula determination, especially for novel compounds. High-Resolution Mass Spectrometry, particularly utilizing a Time-of-Flight (TOF) analyzer, is the authoritative method.[5][6] It measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm), allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a molecule like ours, we anticipate observing the protonated molecular ion, [M+H]⁺, at m/z 183.1246, corresponding to the addition of one proton (1.0078 Da) to the monoisotopic mass.
Trustworthiness: The self-validating nature of HRMS is its greatest strength. An experimental mass measurement that matches the theoretical value to within a few parts-per-million provides extremely high confidence in the proposed elemental formula. Further confidence can be gained by analyzing fragmentation patterns, which, for pyrazole derivatives, often involve characteristic cleavages of the ring and substituent groups.[7][8][9][10]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Add 0.1% formic acid to the solvent to promote protonation ([M+H]⁺ formation).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated drying gas (nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in positive ion mode using a TOF analyzer. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Processing: Process the resulting spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the calculated theoretical mass (183.1246 Da) and determine the mass error in ppm.
Caption: Workflow for HRMS analysis of the target compound.
Elemental (CHN) Analysis
Expertise & Experience: Elemental analysis provides orthogonal validation of the molecular formula. While HRMS confirms the total mass with high precision, it does not directly measure the quantity of each element. Combustion analysis does precisely this. The sample is combusted at high temperature in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then quantitatively measured by detectors. This technique provides the empirical weight percentages of C, H, and N in the molecule.
Trustworthiness: The protocol is self-validating by direct comparison. The experimentally determined weight percentages for carbon, hydrogen, and nitrogen are compared against the theoretical values calculated in Section 1.3. A deviation of ≤0.4% between the experimental and theoretical values is the universally accepted standard for confirming the elemental composition and, by extension, the molecular formula.[11][12][13]
-
Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual water) compound into a tin capsule.
-
Instrument Setup: Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide).
-
Combustion: Place the sealed tin capsule into the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) combustion furnace with a pulse of pure oxygen.
-
Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated via a chromatographic column.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each component relative to a helium carrier gas.
-
Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the weight percentages of C, H, and N.
Caption: Workflow for elemental (CHN) combustion analysis.
Section 3: Data Synthesis and Interpretation
The true power of this analytical approach comes from synthesizing the data from both techniques. Neither method alone is as definitive as their combination. The table below summarizes the expected results that would confirm the identity of the compound.
| Analysis | Parameter | Theoretical Value | Expected Experimental Result | Acceptance Criteria |
| HRMS | [M+H]⁺ m/z | 183.1246 Da | 183.1246 ± 0.0009 | Mass error < 5 ppm |
| Elemental | % Carbon | 52.73% | 52.73% ± 0.4% | Δ ≤ 0.4% |
| Analysis | % Hydrogen | 7.74% | 7.74% ± 0.4% | Δ ≤ 0.4% |
| % Nitrogen | 30.74% | 30.74% ± 0.4% | Δ ≤ 0.4% |
An experimental outcome where the HRMS mass error is less than 5 ppm and the elemental analysis percentages for C, H, and N are all within 0.4% of the theoretical values provides unambiguous, definitive proof of the molecular formula C₈H₁₄N₄O and its corresponding molecular weight.
Conclusion
The rigorous characterization of a novel chemical entity like this compound is non-negotiable in a scientific research and development setting. By rejecting single-method analysis in favor of a synergistic approach that pairs the high-accuracy mass determination of HRMS with the quantitative compositional data from elemental analysis, researchers can establish the molecular formula and weight with the highest possible degree of certainty. This self-validating framework not only ensures the integrity of the foundational data for a new compound but also aligns with the stringent regulatory and publication standards of the scientific community.
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Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]
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Khan, I., et al. (2018). Elemental analyses data of the synthesized compounds. ResearchGate. [Link]
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Karrouchi, K., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. [Link]
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-
Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]
-
Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]
-
Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. IUCrData. [Link]
-
Beyzaei, H., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]
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Advanced Pharmacophore Modeling of Pyrazole-3-Carbohydrazide Analogs
A Hybrid In Silico Framework for Multi-Target Drug Discovery
Executive Summary
The pyrazole-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from kinases (CDK2, VEGFR-2) to metabolic enzymes (DPP-IV) and microbial proteins. However, this promiscuity poses a challenge: achieving selectivity. This guide details a rigorous, self-validating pharmacophore modeling protocol designed to distinguish specific bioactive conformations from non-specific binders. By integrating ligand-based 3D-QSAR with structure-based interaction profiling, researchers can rationally optimize the N1, C4, and C5 positions of the pyrazole core.
Chemical Basis & Structural Logic
Before initiating modeling, one must understand the electronic and steric landscape of the scaffold. The pyrazole-3-carbohydrazide core functions as a rigid linker with specific hydrogen-bonding capabilities.
The Scaffold Architecture
-
The Core (Pyrazole): A five-membered aromatic heterocycle.[1] The N1 position is the primary site for steric bulk (e.g., aryl groups) to fill hydrophobic pockets.
-
The Linker (Carbohydrazide -CONHNH-): This is the critical pharmacophoric element. It acts as a bidirectional Hydrogen Bond Donor/Acceptor (HBD/HBA) motif.
-
-
carbonyl oxygen* = HBA
-
-
hydrazide nitrogens = HBD
-
-
The Variable Regions:
-
C4 Position: Often substituted with halogens or small alkyls to modulate lipophilicity (LogP).
-
C5 Position: A vector for pi-stacking interactions, often engaging aromatic residues in the binding pocket.
-
Strategic Framework: The Hybrid Modeling Approach
Reliance on a single modeling technique is prone to error. We employ a Hybrid Strategy :
-
Ligand-Based (LB): Derives features from active compounds when the receptor structure is flexible or unknown.
-
Structure-Based (SB): Derives features from co-crystallized PDB complexes (e.g., CDK2, DPP-IV).
Causality in Experimental Choice
-
Why use hybrid modeling? Pyrazole-3-carbohydrazides often adopt different tautomeric states. SB modeling fixes the bioactive conformation, while LB modeling explores the accessible conformational space of the ligand in solution.
Detailed Experimental Protocols
Protocol A: Ligand-Based Pharmacophore Generation (Target: DPP-IV)
Context: Based on studies of pyrazole-3-carbohydrazone derivatives as DPP-IV inhibitors.
Step 1: Dataset Curation & Splitting
-
Action: Compile a dataset of >30 analogs with known IC50 values spanning at least 4 orders of magnitude.
-
Logic: A narrow activity range fails to distinguish active from inactive pharmacophores.
-
Split: Divide into Training Set (70%) and Test Set (30%) using the Kennard-Stone algorithm to ensure structural diversity in both sets.
Step 2: Conformational Analysis
-
Method: Perform Monte Carlo conformational searches or Systematic Search.
-
Energy Window: Set a cutoff of 10 kcal/mol above the global minimum.
-
Critical Check: Ensure the cis/trans amide bond isomers of the carbohydrazide linker are generated. The bioactive conformation often requires a specific twist angle.
Step 3: Feature Mapping & Alignment
-
Alignment Rule: Do not align by maximum common substructure (MCS) alone. Align based on pharmacophoric features (HBD, HBA, Hydrophobic centroids).[2]
-
Core Features for DPP-IV:
-
HBA: Carbonyl oxygen of the carbohydrazide.
-
HBD: NH of the pyrazole or hydrazide.
-
HY (Hydrophobic): Two aromatic centroids corresponding to the N1-aryl and C5-aryl rings.
-
-
3D-QSAR Integration: Map the biological activity (pIC50) to the aligned fields to generate steric and electrostatic contour maps.
Protocol B: Structure-Based Pharmacophore Generation (Target: Kinases)
Context: Targeting CDK2 (PDB: 2VTO) or VEGFR-2 (PDB: 2QU5).[3]
Step 1: Complex Preparation
-
Source: Download PDB ID 2VTO (CDK2) or 2QU5 (VEGFR-2).[3]
-
Preprocessing: Remove water molecules (unless bridging), fix bond orders, and protonate residues at pH 7.4.
-
Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å to validate the docking protocol.
Step 2: Interaction Profiling
-
Identify Hotspots: Analyze the native ligand interaction.
-
Hinge Region: The pyrazole N2 often accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Gatekeeper Residue: The C5 substituent often probes the gatekeeper region.
-
-
Exclusion Volumes: Define spheres of "forbidden space" representing the receptor backbone. This prevents the model from selecting sterically clashing analogs.
Step 3: Pharmacophore Extraction
-
Convert specific protein-ligand interactions into abstract features (vectors).
-
Mandatory Feature: One HBA vector pointing towards the Hinge region (e.g., Leu83 in CDK2).
Validation: The Self-Validating System
A model is only as good as its predictive power. Use the following metrics:
| Metric | Threshold | Interpretation |
| RMSD (Alignment) | < 1.0 Å | Good structural overlap of the core. |
| ROC AUC | > 0.7 | Area Under the Curve. Indicates the model's ability to distinguish actives from decoys. |
| Enrichment Factor (EF) | > 10 | The model retrieves actives 10x better than random selection at 1% of the database. |
| Q² (Predictive r²) | > 0.5 | For 3D-QSAR models; indicates robustness on the Test Set. |
Decoy Set Construction: Generate a set of 1,000 compounds with similar physical properties (MW, LogP) to the active pyrazoles but different topology (e.g., using the DUD-E database approach). If your pharmacophore picks these up, it is too promiscuous.
Workflow Visualization
The following diagram illustrates the integrated workflow for deriving a robust pharmacophore model for this scaffold.
Figure 1: Hybrid Pharmacophore Modeling Workflow. The diagram depicts the parallel processing of ligand activity data and structural PDB data, merging into a unified model validated by decoy screening.
References
-
Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Source: Chemical Biology & Drug Design (via PubMed/NIH) URL:[Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection (RET) Kinase Inhibitors. Source: Molecules (MDPI) URL:[Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Source: Pharmaceuticals (via PubMed Central) URL:[Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis Protocol for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Part 1: Core Directive & Strategic Overview
Objective
This document provides a validated, high-purity synthesis protocol for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide . This compound is a critical "privileged structure" intermediate in medicinal chemistry, widely utilized as a scaffold for designing antimicrobial agents, anti-inflammatory drugs, and cannabinoid receptor ligands (e.g., CB1 antagonists).
Strategic Rationale
The synthesis is designed around the Nucleophilic Acyl Substitution (Hydrazinolysis) of the corresponding ethyl ester. While direct ring formation is possible, the ester-to-hydrazide route is preferred for industrial scalability due to:
-
Regiocontrol: Separating isomers (3-carboxylate vs. 5-carboxylate) is far easier at the ester stage than at the hydrazide stage.
-
Purification Efficiency: The final hydrazide typically precipitates from the reaction matrix in high purity, minimizing the need for chromatography.
-
Atom Economy: The use of ethanol as a solvent allows for a green chemistry approach with solvent recycling potential.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Retrosynthetic Analysis & Mechanism
The target molecule is assembled via the hydrazinolysis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate .
-
Precursor: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.
-
Reagent: Hydrazine Hydrate (80% or 64-65% aqueous solution).
-
Mechanism: The reaction proceeds via a tetrahedral intermediate. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the ester. Ethoxide is expelled as a leaving group, driving the equilibrium toward the thermodynamically stable amide-like hydrazide bond.
Critical Process Parameters (CPPs)
-
Stoichiometry: A molar excess of hydrazine (typically 3–5 equivalents) is strictly required. This prevents the formation of the dimeric byproduct (N,N'-di(pyrazole-3-carbonyl)hydrazine), where one hydrazine molecule reacts with two ester molecules.
-
Temperature Control: Reflux temperature (78°C in ethanol) is essential to overcome the activation energy barrier. Lower temperatures result in incomplete conversion; excessive heat (solvent-free) risks decomposition.
-
Regiochemistry Check: Ensure the starting material is the 1-propyl-5-methyl-3-carboxylate isomer. The 1-propyl-3-methyl-5-carboxylate isomer is a common impurity from the upstream cyclization of propylhydrazine with ethyl acetopyruvate.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Purity | Role |
| Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | 196.25 | >98% | Substrate |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 80% (aq) | Nucleophile |
| Ethanol (Absolute) | 46.07 | 99.9% | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol (1.96 g) of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in 30 mL of absolute ethanol .
-
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.
-
Add 50.0 mmol (3.1 mL, 80% aq) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.
Step 2: Thermal Activation
-
Attach a reflux condenser to the RBF.
-
Heat the mixture to reflux (approx. 80°C oil bath temperature) with moderate stirring (400 RPM).
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Check reaction progress via Thin Layer Chromatography (TLC).[1]
-
Mobile Phase: Ethyl Acetate/Hexane (1:1).
-
Visualization: UV light (254 nm). The ester spot (higher R_f) should disappear; the hydrazide spot (lower R_f, often streaks) will appear.
-
Step 3: Workup and Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Cool further in an ice-water bath (0–4°C) for 30 minutes. The target carbohydrazide typically crystallizes as a white or off-white solid.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Step 4: Characterization (Expected Data)
-
Appearance: White crystalline solid.[1]
-
Yield: 85–92%.
-
Melting Point: 148–152°C (Typical range for analogous pyrazole hydrazides).
-
IR Spectrum (KBr): 3200–3300 cm⁻¹ (NH/NH₂ stretch), 1650–1670 cm⁻¹ (C=O amide stretch).
Part 3: Visualization & Formatting
Workflow Diagram
The following diagram illustrates the critical pathway from the ester precursor to the final hydrazide, highlighting the decision nodes for purification.
Figure 1: Decision-tree workflow for the hydrazinolysis of pyrazole esters, ensuring high-purity isolation.
Part 4: References
-
Zhang, D., et al. (2011). "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives."[2] European Journal of Medicinal Chemistry, 46(12), 5868-5877.[2]
-
Organic Chemistry Portal. "Pyrazole Synthesis: General Methods and Recent Developments."
-
Karrouchi, K., et al. (2013). "Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." Acta Crystallographica Section E, 69(Pt 12), o1769.
-
Santa Cruz Biotechnology. "5-Methyl-1H-pyrazole-3-carbohydrazide Product Data." [3]
Sources
Application Notes and Protocols: A-Z Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Synthesis from Ethyl Esters
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a key intermediate in the development of novel therapeutic agents. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document outlines the chemical principles, step-by-step experimental procedures, and critical parameter controls for the efficient conversion of ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate to the target carbohydrazide via hydrazinolysis. The protocols detailed herein are designed for researchers and scientists in the field of drug development and organic synthesis, ensuring reproducibility and high-yield production.
Introduction: The Significance of Pyrazole Carbohydrazides
Pyrazole-containing compounds represent a vital class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The carbohydrazide functional group, in particular, serves as a versatile synthon for the construction of more complex bioactive molecules.[1][4] The title compound, this compound, is a valuable building block for the synthesis of various pharmaceutical agents. Its preparation from the corresponding ethyl ester is a fundamental transformation that requires careful optimization to achieve high purity and yield.
Reaction Principle: Hydrazinolysis of Esters
The core of this synthesis is the nucleophilic acyl substitution reaction between an ester and hydrazine hydrate, a process known as hydrazinolysis. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of the more stable carbohydrazide. The reaction is typically carried out in an alcoholic solvent and can be facilitated by heating.
The general mechanism involves the reaction of an ester with hydrazine hydrate to yield the corresponding hydrazide. This method is a common and effective way to synthesize carbohydrazide derivatives from their ester precursors.[4]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol details the direct conversion of ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate to the desired carbohydrazide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | ≥97% | Commercially Available | Varies |
| Hydrazine Hydrate (80% in water) | Reagent Grade | Commercially Available | 7803-57-8 |
| Ethanol (200 proof) | Anhydrous | Commercially Available | 64-17-5 |
| Deionized Water | High Purity | In-house | 7732-18-5 |
| Round-bottom flask (100 mL) | Borosilicate | Standard Lab Supplier | N/A |
| Reflux condenser | Borosilicate | Standard Lab Supplier | N/A |
| Magnetic stirrer and stir bar | Standard Lab Equipment | Standard Lab Supplier | N/A |
| Heating mantle | Standard Lab Equipment | Standard Lab Supplier | N/A |
| Buchner funnel and filter paper | Standard Lab Equipment | Standard Lab Supplier | N/A |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Commercially Available | N/A |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (0.05 mol, 1 equivalent) in ethanol (50 mL).
-
Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (80% in water, 0.15 mol, 3 equivalents) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting ester spot.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into ice-cold deionized water (100 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to white crystalline solid |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
A Systematic Approach to Solvent Selection for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
An Application Guide
Abstract
The selection of an appropriate solvent is a critical first step in nearly every workflow involving a chemical compound, from synthesis and purification to analytical characterization and formulation development. This guide presents a systematic, evidence-based approach for selecting and optimizing a solvent system for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide. As a representative of the versatile pyrazole carbohydrazide class of molecules, which are of significant interest in medicinal and agrochemical research, understanding its solubility behavior is paramount.[1][2] This document provides both the theoretical framework for predicting solubility and detailed, actionable protocols for empirical determination, designed for researchers, scientists, and drug development professionals.
Theoretical Framework: Predicting Solubility from Molecular Structure
The foundational principle of solubility, "like dissolves like," dictates that a solute will dissolve best in a solvent that has a similar polarity.[3][4] Therefore, a thorough analysis of the molecular structure of this compound is the logical starting point for rational solvent selection.
Structural Deconstruction and Polarity Analysis
The molecule can be dissected into three key regions, each contributing to its overall physicochemical properties:
-
The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This moiety is inherently polar and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.[5][6]
-
The Alkyl Substituents (N-propyl and C-methyl): The propyl group at the N1 position and the methyl group at the C5 position are nonpolar hydrocarbon chains. These groups contribute hydrophobic character to the molecule, which will tend to decrease its solubility in highly polar solvents like water and increase its affinity for organic solvents.[3][4]
-
The Carbohydrazide Functional Group (-CONHNH₂): This is the dominant polar feature of the molecule. It contains multiple sites capable of acting as both hydrogen bond donors (the N-H bonds) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms).[7] This group strongly favors interaction with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
Overall Polarity Prediction
Based on the combination of these functional groups, this compound is predicted to be a moderately polar molecule . The strong hydrogen-bonding capacity of the carbohydrazide group suggests that polar organic solvents will be effective. However, the presence of the N-propyl chain reduces the overall polarity compared to an unsubstituted N-H analogue, likely limiting its aqueous solubility.[3][8]
A Systematic Workflow for Empirical Solvent Screening
While theoretical analysis provides a strong starting point, empirical testing is essential for definitive solvent selection. The following workflow provides a logical progression from broad screening to fine-tuned optimization.
Caption: A systematic workflow for solvent screening and optimization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the solubility of this compound.
Recommended Solvents for Initial Screening
A well-chosen set of solvents covering a range of polarities and chemical classes is crucial for an efficient screening process.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Key Properties |
| Heptane | Nonpolar | 0.1 | 98 | Represents purely nonpolar, hydrophobic environments. |
| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | Nonpolar but can engage in π-stacking. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Good for moderately polar compounds, volatile. |
| Acetone | Polar Aprotic | 5.1 | 56 | Strong dipole, water-miscible. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Common in chromatography, water-miscible. |
| Isopropanol (IPA) | Polar Protic | 3.9 | 82 | Less polar alcohol, good H-bonding. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | Excellent general-purpose protic solvent.[9] |
| Methanol (MeOH) | Polar Protic | 5.1 | 65 | Highly polar alcohol, good H-bonding. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very strong solvent, high boiling point.[8] |
| Water | Polar Protic | 10.2 | 100 | The benchmark for high polarity and aqueous solubility. |
Protocol 1: Qualitative "Go/No-Go" Solubility Screening
This rapid method provides an initial assessment of solubility in a range of solvents.
-
Preparation: Dispense 2.0 mg (± 0.2 mg) of this compound into individual, clearly labeled 1.5 mL glass vials.
-
Solvent Addition: Add 200 µL of a single test solvent to each corresponding vial. This creates an initial test concentration of 10 mg/mL.
-
Mixing: Cap the vials securely and vortex at maximum speed for 60 seconds at room temperature.
-
Observation: Visually inspect each vial against a dark background. Look for any undissolved solid particles. If the solid is fully dissolved, proceed to step 6.
-
Sonication (if needed): If solid remains, place the vials in a bath sonicator for 5 minutes and visually inspect again.
-
Classification: Record the results using a standardized classification system:
Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis
This protocol provides a precise measurement of solubility for promising solvent candidates identified in the qualitative screen.[12]
-
Prepare a Saturated Solution: Add an excess of the compound (e.g., ~20-30 mg) to a vial containing 1.0 mL of the chosen solvent. The key is to ensure undissolved solid remains.
-
Equilibration: Cap the vial and stir the suspension vigorously using a magnetic stir bar for at least 4 hours (overnight is preferable) at a constant, recorded temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for 30 minutes for the excess solid to settle. Alternatively, centrifuge the vial at a low speed (e.g., 2000 x g) for 5 minutes.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 200 µL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Solvent Evaporation: Dispense the supernatant into a pre-weighed, dry vial. Remove the solvent completely using a gentle stream of nitrogen or a vacuum centrifuge.
-
Final Weighing: Once the residual solid is completely dry, weigh the vial again.
-
Calculation: Determine the mass of the dissolved solid by subtraction. Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of dry residue (mg)) / (Volume of supernatant taken (mL))
-
Data Interpretation and System Optimization
Interpreting Screening Results
Based on the structural analysis, it is hypothesized that this compound will exhibit good solubility (>10 mg/mL) in polar solvents such as Ethanol, Methanol, Acetone, and DMSO. Solubility is expected to be poor in nonpolar solvents like Heptane and limited in water.
Leveraging Co-Solvent Systems
For applications like crystallization or to achieve a specific polarity, co-solvent systems are invaluable.[8] If the compound is highly soluble in a solvent like ethanol but insoluble in water, a mixture of ethanol/water can be used.[9] By dissolving the compound in a minimal amount of hot ethanol and then slowly adding water (the anti-solvent) until turbidity appears, one can create a supersaturated solution ideal for forming pure crystals upon slow cooling.
The Influence of pH on Aqueous Solubility
The carbohydrazide group is weakly basic. Therefore, the solubility of the compound in aqueous media can potentially be increased by lowering the pH. An acidic environment (e.g., 5% HCl in water) can protonate the hydrazide, forming a more soluble salt.[10][11] This strategy is particularly useful for preparing aqueous stock solutions for biological assays. A simple qualitative test, as described in Protocol 1, using dilute aqueous acid and base can quickly determine if pH adjustment is a viable strategy.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Lamar University. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of South Alabama. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Al-Salahi, R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4989. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?. Retrieved from [Link]
-
Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]
-
Dalton Transactions. (2009). Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. Retrieved from [Link]
-
IUCrData. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]
-
International Journal of Chemical and Biological Sciences. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Derivatives
Introduction: The Enduring Potential of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Derivatives of this five-membered aromatic heterocycle exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[2] The carbohydrazide moiety, a versatile functional group, is a known pharmacophore that can significantly enhance the biological profile of a molecule.[2] The strategic incorporation of a carbohydrazide group at the C-3 position of the pyrazole ring has yielded compounds with promising antitumor and cannabinoid antagonist activities.[2]
This application note provides a comprehensive guide for the efficient synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide and its subsequent derivatization, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advancement over conventional heating methods by enabling rapid, uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles.[3][4] This protocol is designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel pyrazole-based therapeutic agents.
Synthetic Strategy: A Multi-Step Approach to the Target Scaffold
The synthesis of this compound is accomplished through a robust three-step sequence, commencing with the formation of the core pyrazole ring, followed by N-alkylation, and culminating in the microwave-assisted conversion to the desired carbohydrazide. Subsequent derivatization of the carbohydrazide provides a platform for generating a library of novel compounds for biological screening.
Figure 1: Overall synthetic workflow for the preparation of this compound and its derivatives.
Part 1: Synthesis of the Precursor - Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
Step 1.1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The foundational pyrazole ring is constructed via a classical cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative.[5] In this protocol, we utilize the reaction of ethyl acetoacetate with hydrazine hydrate to yield the ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.
-
Reaction Initiation: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Completion: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 5-methyl-1H-pyrazole-3-carboxylate as a solid.
Step 1.2: N-Propylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The introduction of the propyl group at the N-1 position of the pyrazole ring is a critical step in tailoring the lipophilicity and potential biological activity of the final compounds. N-alkylation of pyrazoles can be achieved using various alkylating agents in the presence of a base.[6]
Protocol:
-
Reagent Preparation: To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylation Reaction: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain it for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.
Part 2: Microwave-Assisted Synthesis of this compound
The conversion of the ester to the corresponding carbohydrazide is efficiently achieved using microwave irradiation, which significantly accelerates the rate of this nucleophilic acyl substitution reaction.
Figure 2: Workflow for the microwave-assisted synthesis of the target carbohydrazide.
Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) and an excess of hydrazine hydrate (5-10 eq). Add a minimal amount of a high-boiling point polar solvent like ethanol or isopropanol to ensure homogeneity.
-
Microwave Parameters: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (typically 100-140 °C) for a short duration (5-20 minutes). The optimal power setting should be determined to maintain the target temperature.
-
Reaction Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC. If the starting material is still present, further irradiation in short intervals may be necessary.
-
Work-up and Purification: Upon completion, cool the reaction vial to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration, washed with cold ethanol or water, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce crystallization. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 6-12 hours | 5-20 minutes | [3],[4] |
| Temperature | Reflux (e.g., ~78 °C for Ethanol) | 100-140 °C | [7] |
| Yield | Moderate to Good | Good to Excellent | [4] |
| Energy Consumption | High | Low | [3] |
| Side Products | Potential for more side products | Generally cleaner reaction profile | [3] |
Part 3: Derivatization of this compound
The terminal hydrazide group of the title compound is a versatile handle for the synthesis of a diverse library of derivatives. Two common and effective derivatization strategies are presented below.
Synthesis of Schiff Bases (Hydrazones)
The reaction of the carbohydrazide with various aldehydes and ketones under acidic catalysis readily forms Schiff bases, also known as hydrazones. These derivatives have shown a wide range of biological activities.[8]
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed, and the residue purified by recrystallization or column chromatography.
Synthesis of N-Aryl/Alkyl-thiosemicarbazides
Reaction with isothiocyanates provides another avenue for derivatization, leading to the formation of thiosemicarbazides, which are also known for their diverse biological activities.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like absolute ethanol or acetonitrile.
-
Reagent Addition: Add the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product usually precipitates and can be collected by filtration, washed with a small amount of cold ethanol, and dried. If necessary, the product can be recrystallized from a suitable solvent.
Conclusion
This application note details an efficient and reliable methodology for the synthesis of this compound and its derivatives, with a key focus on the application of microwave-assisted synthesis. The protocols provided are designed to be adaptable and serve as a strong foundation for the exploration of this important class of heterocyclic compounds in the context of drug discovery and development. The significant reduction in reaction times and potential for increased yields offered by microwave technology makes this approach particularly attractive for the rapid generation of compound libraries for high-throughput screening.
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Aydın, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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Desai, N. C., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27955–27969. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
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Guzman, A., et al. (2013). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Molecules, 18(11), 13586-13601. [Link]
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Mohamad, S. A. A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37. [Link]
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Anonymous. (n.d.). Synthesis of pyrazole derivatives via the microwave reaction of... ResearchGate. [Link]
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Anonymous. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Anonymous. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
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Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry, 22(12), 2286-2306. [Link]
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Anonymous. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]
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Procedures for using 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide as a ligand
An In-Depth Guide to the Coordination Chemistry and Application of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide as a Bidentate Ligand
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Ligand
In the landscape of modern coordination chemistry and drug development, the design of versatile ligands is paramount. Pyrazole derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention due to their wide spectrum of biological activities and their efficacy as coordinating agents for various metal ions.[1][2][3] The carbohydrazide moiety is also a well-established pharmacophore and a robust building block in the synthesis of heterocyclic compounds, known to exhibit significant biological activities.[4]
This guide focuses on This compound , a molecule that synergistically combines the key features of both the pyrazole ring and the carbohydrazide group. This unique structure positions it as a highly promising chelating ligand for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The pyrazole ring offers two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor), enabling versatile coordination modes.[5][6] The carbohydrazide tail provides additional donor sites through its carbonyl oxygen and terminal amino nitrogen, allowing for the formation of stable five-membered chelate rings with metal ions.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the use of this compound as a ligand but also delves into the fundamental principles governing its reactivity and the rationale behind the experimental procedures.
Ligand Profile and Handling
While specific experimental data for the 1-propyl derivative is not widely published, its properties can be reliably inferred from its parent compound, 5-Methyl-1H-pyrazole-3-carbohydrazide, and the known effects of N-alkylation. The N-propyl group is expected to increase its solubility in organic solvents and introduce steric effects that may influence the geometry of the resulting metal complexes.
| Property | Description / Expected Value | Source / Rationale |
| IUPAC Name | This compound | --- |
| Parent CAS No. | 40535-14-6 (for 5-Methyl-1H-pyrazole-3-carbohydrazide) | [8] |
| Parent Formula | C₅H₈N₄O (Molecular Weight: 140.14 g/mol ) | [8][9] |
| Appearance | Expected to be an off-white or crystalline solid. | [9] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMF, and DMSO. The propyl group enhances lipophilicity. | [10] |
| Storage | Store in a cool (2-8°C), dry place, away from light and oxidizing agents. | [9] |
| Safety | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. | Standard Laboratory Practice |
Core Principles of Coordination Chemistry
The efficacy of this compound as a ligand stems from its ability to act as a bidentate or potentially tridentate chelating agent. This behavior is governed by the electronic and structural characteristics of its functional groups.
-
The Pyrazole Moiety : The pyrazole ring is a robust coordinating fragment. The pyridine-like nitrogen atom (at position 2) is the primary site of coordination with metal ions.[5] The presence of the N-propyl group at the N1 position precludes the deprotonation and subsequent bridging behavior often seen with N-unsubstituted pyrazoles, favoring the formation of mononuclear complexes.[6]
-
The Carbohydrazide Moiety : This functional group is crucial for chelation. It can exist in keto-enol tautomeric forms. In solution, upon coordination with a metal ion, the ligand typically coordinates in its enol form. The deprotonated enolic oxygen and the azomethine nitrogen atom (from the hydrazide chain) can then bind to a single metal center, forming a stable five-membered ring. However, coordination in the keto form via the carbonyl oxygen and the terminal NH₂ nitrogen is also common and results in a stable chelate.[7][10] This bidentate (N,O) coordination is a well-documented feature of hydrazide-based ligands.[11]
The combination of the pyrazole's N-donor and the carbohydrazide's N,O-donors makes this ligand a powerful tool for creating stable transition metal complexes.[12]
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex (e.g., Copper(II))
This protocol describes a general method for synthesizing a metal complex of this compound using a common transition metal salt. The procedure is based on established methods for similar pyrazole-hydrazide ligands.[3][11][13]
Rationale: The synthesis is typically a straightforward precipitation reaction. Ethanol is a common solvent as it dissolves the ligand and many metal salts, while often allowing the resulting complex to precipitate upon formation or cooling. A 2:1 ligand-to-metal molar ratio is often used to satisfy the coordination sphere of metals that favor octahedral or square planar geometries, such as Cu(II).[12][14] Refluxing provides the necessary activation energy to facilitate the coordination reaction.
Materials:
-
This compound (Ligand, L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Absolute Ethanol
-
Standard reflux apparatus with condenser and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Ligand Dissolution: Dissolve 2 mmol of the ligand in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Gently warm and stir the mixture until a clear solution is obtained.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1 mmol of the copper(II) salt in 15 mL of absolute ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: Fit the flask with a condenser and heat the reaction mixture to reflux. Maintain reflux with continuous stirring for 2-4 hours. A color change and/or the formation of a precipitate is typically observed.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, let it stand for a further hour to maximize yield.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a vacuum desiccator over silica gel.
-
Characterization: Characterize the final product using the techniques described in Protocol 2.
Caption: Workflow for the synthesis of a metal complex.
Protocol 2: Physicochemical Characterization of the Ligand and Metal Complex
Confirming the successful synthesis of a metal complex requires a suite of analytical techniques. Each method provides a unique piece of structural information.
Rationale: This multi-faceted approach ensures the validation of the final product. FT-IR is excellent for observing the direct involvement of functional groups in coordination. NMR confirms the ligand's backbone integrity in diamagnetic complexes. UV-Vis spectroscopy provides electronic information specific to transition metal complexes. Thermal analysis reveals stability and the presence of coordinated solvent molecules.[12]
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm coordination. Compare the spectrum of the complex with that of the free ligand. Look for: • A shift of the ν(C=O) band (typically ~1650-1680 cm⁻¹) to a lower frequency, indicating coordination through the carbonyl oxygen.[13][15] • Changes in the ν(N-H) bands. • The appearance of new, low-frequency bands corresponding to ν(M-O) and ν(M-N) vibrations (typically in the 400-600 cm⁻¹ region).[12][13] |
| ¹H & ¹³C NMR | To characterize the ligand and diamagnetic complexes (e.g., Zn(II)). • The ¹H NMR of the ligand should show characteristic signals for the propyl, methyl, and pyrazole protons. The NH and NH₂ protons may be broad and exchangeable. • Upon complexation, shifts in the proton signals adjacent to the coordination sites are expected. The disappearance of the N-H proton signal from the hydrazide can indicate coordination via the deprotonated enol form.[16] |
| UV-Visible Spectroscopy | To study electronic transitions. • The free ligand will show intense bands in the UV region due to π→π* and n→π* transitions. • The complex will show these ligand-based bands, often shifted, plus new, weaker bands in the visible region corresponding to d-d electronic transitions of the metal ion, which are indicative of the complex's geometry (e.g., octahedral or square planar).[12] |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight and stoichiometry. The mass spectrum should show a peak corresponding to the molecular ion of the complex, confirming the metal-to-ligand ratio. |
| Thermal Analysis (TGA/DSC) | To assess thermal stability and composition. TGA can identify the loss of lattice or coordinated water/solvent molecules at specific temperatures, followed by the decomposition of the organic ligand at higher temperatures.[17][18] This provides information on the complex's stability and formula. |
Application Note: A Scaffold for Anticancer Drug Development
The pyrazole-carbohydrazide framework is a "privileged scaffold" in medicinal chemistry, with numerous derivatives reported to possess significant therapeutic properties.[4][19]
Mechanism of Action: Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] For instance, pyrazole-based compounds have been developed as inhibitors for targets like PI3 kinase and cyclin-dependent kinases (CDKs).[2][20] The carbohydrazide moiety and its derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cell lines, such as A549 lung cancer cells.[4][20]
The Role of Metal Complexation: Coordinating a bioactive ligand to a metal center can significantly enhance its therapeutic potential. This can occur through several mechanisms:
-
Increased Lipophilicity: The overall charge of the complex can facilitate easier passage through the lipid bilayers of cell membranes.
-
Altered Geometry: The rigid, three-dimensional structure of a metal complex can improve its binding affinity and selectivity for a biological target.
-
Synergistic Effects: The metal ion itself may possess cytotoxic properties that complement the activity of the organic ligand.[13]
Studies have repeatedly shown that metal complexes of pyrazole-based ligands exhibit superior biological activity compared to the free ligands.[12][13] Therefore, complexes derived from this compound represent a promising avenue for the development of novel anticancer therapeutics.
Caption: Rationale for using metal complexes in drug design.
Conclusion
This compound is a thoughtfully designed ligand that offers significant potential for the synthesis of novel coordination compounds. Its bidentate chelating ability, conferred by the pyrazole nitrogen and the carbohydrazide group, allows for the formation of stable complexes with a wide range of metal ions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to harness its potential in developing new materials and therapeutic agents. The established bioactivity of the pyrazole-carbohydrazide scaffold makes it a particularly exciting candidate for future research in anticancer drug discovery.
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- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Advances.
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2014). Acta Crystallographica Section E: Structure Reports Online.
- 5-Methyl-1H-pyrazole-3-carbohydrazide. (n.d.). Santa Cruz Biotechnology.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018).
- (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. (2026).
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Application Note: A Guide to the Crystallization of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Abstract: The isolation of small organic molecules as high-quality single crystals is a critical, yet often challenging, step in pharmaceutical development and chemical research. The crystalline form dictates numerous properties, including purity, stability, and bioavailability. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust crystallization protocols for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide. Drawing upon established principles of small molecule crystallization and data from related pyrazole derivatives, this note outlines four primary methodologies: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent Layering. Each protocol is presented with an emphasis on the underlying scientific principles, key parameter optimization, and troubleshooting strategies to empower researchers to overcome common crystallization bottlenecks.
Introduction: The Critical Role of Crystallization
The pyrazole carbohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] this compound is a representative member of this class, and obtaining it in a highly pure, stable crystalline form is essential for its characterization and development. The process of crystallization, which involves the transition from a disordered solution or fluid state to a highly ordered solid state, is the most effective method for purification and is a prerequisite for definitive structural elucidation by techniques like Single Crystal X-ray Diffraction (SCXRD).[2][3]
However, inducing crystallization can be a significant bottleneck, often considered more of an art than a science.[4] Success hinges on a deep understanding of the molecule's physicochemical properties and the systematic exploration of experimental conditions. This guide aims to demystify this process by providing a logical framework and actionable protocols for crystallizing the target compound.
Foundational Principles: Pre-Crystallization Considerations
Before attempting any crystallization method, a foundational understanding of the target molecule and its interaction with various solvents is paramount. The success of any protocol is predicated on the quality of the starting material and the rational selection of solvents.
2.1 Physicochemical Properties of the Target Molecule
This compound possesses several key functional groups that dictate its crystallization behavior:
-
Pyrazole Ring: An aromatic heterocyclic system capable of π-π stacking interactions.[5]
-
Carbohydrazide Group (-CONHNH₂): A polar functional group that is a strong hydrogen bond donor and acceptor. Hydrogen bonding is a powerful directing force in crystal packing.[6]
-
Methyl and Propyl Groups: These alkyl substituents increase the lipophilicity of the molecule compared to its unsubstituted parent, influencing its solubility in organic solvents.
The molecule exhibits moderate polarity. It is expected to be soluble in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like acetone, acetonitrile, DMSO), with limited solubility in non-polar solvents (like hexane, toluene) and water.[7][8]
2.2 The Imperative of Purity The starting material must be of the highest possible purity. Impurities can act as inhibitors to crystal nucleation and growth, often leading to the formation of oils or amorphous precipitates. It is recommended to purify the crude product by column chromatography or a preliminary recrystallization before attempting to grow single crystals.
2.3 Solvent Selection: The Heart of Crystallization The ideal crystallization solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] A preliminary solubility screen is the most critical step in developing a crystallization protocol.
Protocol: Small-Scale Solubility Screening
-
Place approximately 1-2 mg of the compound into several small vials.
-
To each vial, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water) dropwise, starting with 0.1 mL.
-
Observe the solubility at room temperature with agitation.
-
If the compound does not dissolve, gently warm the vial and observe if dissolution occurs. Generally, solubility increases with temperature.[5]
-
If the compound dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization but may be suitable as the "good" solvent in a binary system.
-
Record all observations in a table to guide the selection of methods.
| Solvent Category | Potential Solvents | Expected Solubility Behavior | Suitability |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good to moderate solubility, increases significantly with heat. | Excellent for Slow Cooling. Good for Slow Evaporation. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good to moderate solubility. | Good for Slow Evaporation and as the primary solvent in diffusion methods. |
| Non-Polar | Hexane, Heptane, Toluene | Poor to negligible solubility. | Excellent as anti-solvents (precipitants) in diffusion methods. |
| Chlorinated | Dichloromethane (DCM) | Often provides good solubility at room temperature. | Good for Solvent Layering or as the primary solvent in vapor diffusion. |
This table provides a general guideline; experimental verification is essential.
Core Crystallization Protocols
Based on the principles of solubility, four primary methods are recommended. It is advisable to run multiple small-scale experiments in parallel to explore a wider range of conditions.
Method 1: Slow Evaporation
Principle: This technique relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to nucleation and crystal growth.[4] It is most effective with solvents of moderate volatility. Based on literature for similar pyrazole derivatives, ethanol is an excellent starting point.[9]
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., ethanol, acetone) in a small beaker or vial to create a near-saturated solution. A small amount of undissolved solid should remain.
-
Gently warm the solution and add a few more drops of solvent until the compound is fully dissolved.
-
Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow, controlled solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a cabinet).
-
Monitor the vial daily for the formation of crystals. This process can take several days to weeks.
Method 2: Slow Cooling Crystallization
Principle: This method leverages the property that the solubility of most organic solids decreases as the temperature is lowered.[3] A hot, saturated solution is prepared and allowed to cool slowly, inducing crystallization.
Protocol:
-
In a small flask or vial, add the compound and a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) in which the compound has low solubility at room temperature but high solubility when heated.
-
Heat the mixture gently (e.g., in a water or oil bath) with stirring until the solid completely dissolves.
-
If any solid remains, add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.
-
Remove the flask from the heat source and allow it to cool to room temperature slowly. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. Avoid disturbing the vessel during the cooling process.[6]
Method 3: Vapor Diffusion
Principle: This is a powerful technique for growing high-quality crystals from milligram quantities of material.[4] A solution of the compound is placed in an open inner vial, which is then sealed inside a larger container (a "jar") containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the solute's solubility and promoting crystallization.[6]
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) in a small, open vial (e.g., 0.5 mL vial).
-
Pour a small amount (1-2 mL) of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether) into a larger vial or jar.
-
Carefully place the smaller vial containing the compound solution inside the larger jar, ensuring the solvent levels are not high enough to mix.
-
Seal the larger jar tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the solution, inducing crystal growth over several days.
Method 4: Solvent Layering (Liquid-Liquid Diffusion)
Principle: This technique involves carefully layering a solution of the compound with a miscible anti-solvent in which the compound is insoluble.[4] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another. The key is to choose solvents with different densities to create a stable interface.[6]
Protocol:
-
Dissolve the compound in a minimal amount of a "good," denser solvent (e.g., dichloromethane) in a narrow tube or vial.
-
Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, ethanol) on top of the solution. This can be done by letting the anti-solvent run slowly down the side of the tilted tube using a pipette or syringe. A distinct interface should be visible.
-
Seal the tube and allow it to stand undisturbed.
-
Crystals will ideally form at the interface over the course of hours to days.
Summary of Methods & Troubleshooting
| Method | Principle | Recommended Solvents | Key Parameters | Pros | Cons |
| Slow Evaporation | Gradual increase in concentration | Ethanol, Acetone, Ethyl Acetate | Evaporation rate, Temperature | Simple setup | Can "crash out" if evaporation is too fast |
| Slow Cooling | Decreased solubility with temperature | Isopropanol, Ethanol, Acetonitrile | Cooling rate, Concentration | Good for larger scales | Requires suitable temperature-solubility profile |
| Vapor Diffusion | Anti-solvent vapor reduces solubility | Solvent: DCM, Acetone; Anti-solvent: Hexane, Pentane | Solvent volatility, Temperature | Excellent for small quantities, high-quality crystals | Can be slow, sensitive to setup |
| Solvent Layering | Slow mixing at a liquid-liquid interface | Solvent: DCM; Anti-solvent: Hexane, Ethanol | Solvent densities, Diffusion rate | Can produce high-quality crystals | Difficult to set up without disturbing the interface |
Troubleshooting Common Issues:
-
No Crystals Form: The solution may be too dilute or undersaturated. Try using a more concentrated solution or a poorer solvent. Introducing a seed crystal or gently scratching the inside of the vial with a glass rod can sometimes induce nucleation.
-
Amorphous Precipitate or Powder: Crystallization is occurring too rapidly. Slow down the process by using a slower evaporation rate, a slower cooling rate, or a less powerful anti-solvent.
-
Formation of an Oil: The compound's melting point may be below the crystallization temperature, or the concentration is too high. Try diluting the solution, lowering the temperature, or using a different solvent system.
Visualization of Experimental Setups
The following diagrams illustrate the physical setups for the described crystallization protocols.
Caption: Slow Cooling reduces solubility to induce crystallization.
Caption: Vapor Diffusion uses an anti-solvent to slowly reduce solubility.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Scaffolds
Executive Summary & Scientific Rationale
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide represents a "privileged scaffold" in medicinal chemistry. While the parent hydrazide itself possesses modest intrinsic reactivity, its primary value lies as a precursor for generating diverse libraries of bioactive Schiff bases (hydrazones) and heterocyclic hybrids (e.g., pyrazole-triazoles).
The N1-propyl substitution distinguishes this compound from the more common N-unsubstituted or N-phenyl analogs. This propyl chain increases lipophilicity (LogP), theoretically enhancing membrane permeability for intracellular targets compared to its more polar congeners.
Key Biological Applications: Based on structure-activity relationship (SAR) data of closely related pyrazole carbohydrazides, this scaffold is most relevant for:
-
Metabolic Enzyme Inhibition: Specifically
-Glucosidase and -Amylase (Type 2 Diabetes management) and Xanthine Oxidase (Gout/Hyperuricemia). -
Oncology: Cytotoxicity against lung (A549) and prostate (PC-3) cancer lines via apoptotic induction.
-
Antimicrobial Activity: Fungal and bacterial growth inhibition when derivatized with electron-withdrawing aromatic aldehydes.
This guide provides the critical path for utilizing this compound: first, a standardized derivatization protocol to activate the pharmacophore, followed by three validated in vitro assay protocols to screen the resulting library.
Strategic Workflow: From Scaffold to Hit
The following diagram illustrates the logical flow of utilizing this compound in a drug discovery campaign.
Figure 1: Workflow for transforming the pyrazole carbohydrazide precursor into bioactive candidates and subsequent screening streams.
Pre-Assay Preparation: Derivatization Protocol
Since the carbohydrazide is a precursor, testing it directly often yields low potency. The standard practice is to synthesize the acylhydrazone derivative before biological testing.
Objective: Synthesis of
-
Reagents:
-
Scaffold: this compound (1.0 equiv).
-
Reactant: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde) (1.0 equiv).
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Catalyst: Glacial Acetic Acid (2–3 drops).
-
-
Procedure:
-
Stock Solution: Dissolve the purified derivative in 100% DMSO to a concentration of 10 mM for use in the assays below.
Protocol A: -Glucosidase Inhibition Assay (Antidiabetic Screen)
Scientific Context: Pyrazole carbohydrazides act as competitive inhibitors of carbohydrate-hydrolyzing enzymes. The nitrogen-rich core mimics the transition state of substrate hydrolysis. This assay uses p-nitrophenyl-
Materials & Reagents
| Reagent | Specification | Role |
| Enzyme | Target Enzyme | |
| Substrate | p-Nitrophenyl- | Chromogenic Substrate |
| Buffer | 0.1 M Phosphate Buffer (pH 6.8) | Reaction Medium |
| Positive Control | Acarbose | Reference Inhibitor |
| Test Compound | Pyrazole Derivative (in DMSO) | Potential Inhibitor |
Experimental Workflow
-
Enzyme Preparation: Dissolve
-glucosidase in Phosphate Buffer (pH 6.8) to reach 0.5 Units/mL. Keep on ice. -
Plate Setup (96-well):
-
Test Wells: 20
L Test Compound (various concentrations) + 20 L Enzyme Solution. -
Blank (Background): 20
L Buffer + 20 L Test Compound (controls for compound color). -
Control (Max Activity): 20
L DMSO (solvent only) + 20 L Enzyme Solution.
-
-
Pre-Incubation: Incubate the plate at 37°C for 15 minutes . This allows the inhibitor to bind the enzyme active site.
-
Substrate Addition: Add 40
L of pNPG (3 mM) to all wells. -
Kinetic Reaction: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction by adding 80
L of 0.2 M Na CO . The pH shift enhances the yellow color of the p-nitrophenol product. -
Measurement: Read Absorbance at 405 nm using a microplate reader.
Data Analysis
Calculate % Inhibition using the formula:
Protocol B: Xanthine Oxidase (XO) Inhibition Assay
Scientific Context: Pyrazole derivatives often mimic the purine ring of xanthine, inhibiting XO. This reduces uric acid production (anti-gout) and superoxide radical generation (antioxidant).
Materials & Reagents[1][2][3][5][6][7][8][9]
-
Enzyme: Xanthine Oxidase (bovine milk source), 0.03 Units/mL in phosphate buffer.
-
Substrate: Xanthine (150
M) dissolved in 0.1 M NaOH (freshly prepared). -
Buffer: 50 mM Phosphate Buffer (pH 7.5).
-
Reference: Allopurinol.
Step-by-Step Protocol
-
Mixture Preparation: In a 96-well UV-transparent plate, combine:
-
50
L Test Compound (diluted in buffer, <1% final DMSO). -
50
L XO Enzyme Solution.
-
-
Incubation: Incubate at 25°C for 15 minutes.
-
Initiation: Add 100
L of Xanthine Substrate Solution . -
Kinetic Monitoring: Immediately monitor the increase in absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes.
-
Validation: The slope of the linear portion of the curve represents the enzyme velocity (
). Compare vs .
Protocol C: MTT Cell Viability Assay (Anticancer Screen)
Scientific Context: The N-propyl group enhances lipophilicity, potentially improving uptake in cancer cell lines like A549 (Lung) or MCF-7 (Breast). The hydrazide moiety can chelate metal ions or interact with cellular kinases.
Experimental Workflow
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 100 L media. Incubate 24h for attachment. -
Treatment:
-
Prepare serial dilutions of the pyrazole derivative (e.g., 0.1
M to 100 M). -
Add 100
L of drug solution to wells (Final DMSO < 0.5%). -
Include Untreated Control (Media + DMSO) and Blank (Media only).
-
-
Exposure: Incubate for 48 to 72 hours at 37°C, 5% CO
. -
MTT Addition:
-
Add 20
L MTT reagent (5 mg/mL in PBS). -
Incubate for 4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Carefully aspirate media.
-
Add 150
L DMSO to dissolve crystals. -
Shake plate for 10 minutes.
-
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Mechanism of Action Diagram
The following diagram details the competitive inhibition mechanism relevant to the
Figure 2: Competitive inhibition mode of pyrazole carbohydrazides against
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives: Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.[1] Source: Scientific Reports / PMC.[5] URL:[Link] Relevance: Provides the primary protocols for
-glucosidase and Xanthine Oxidase assays using 5-methyl-1H-pyrazole-3-carbohydrazide derivatives. -
Anticancer Applications of Carbohydrazides: Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[1][2][4][6][7][8][9][10][11] Source: Pharmaceuticals (Basel) / PMC. URL:[Link] Relevance: detailed review of the anticancer (A549, PC-3) and anti-inflammatory potential of the scaffold.
-
Chemical Properties and Crystallography: Title: Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Source: Acta Crystallographica / PMC. URL:[Link] Relevance: Verifies the structural conformation and hydrogen bonding capabilities of the carbohydrazide moiety essential for receptor binding.
-
Antimicrobial Activity: Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[1][3][11] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] Relevance: Protocols for antimicrobial screening of Schiff base derivatives.
Sources
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rqa.shine.com [rqa.shine.com]
- 7. 5-Methyl-1H-pyrazole-3-carbohydrazide [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Executive Summary & Process Logic
This guide addresses yield optimization for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide . The synthesis involves two critical phases: the regioselective formation of the pyrazole ring and the subsequent hydrazinolysis of the ester.
The primary yield-limiting factor in this pathway is regioselectivity during the cyclization of ethyl acetopyruvate with propylhydrazine. This reaction produces two isomers: the desired 5-methyl-1-propyl-3-carboxylate and the undesired 3-methyl-1-propyl-5-carboxylate . Controlling this ratio and ensuring complete conversion during the subsequent hydrazinolysis are the keys to high yield.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the target workflow.
Figure 1: Synthetic pathway showing the bifurcation of regioisomers. Maximizing the green path is critical for yield.
Phase 1: Regioselective Pyrazole Formation
Objective: Maximize the ratio of the 5-methyl-3-carboxylate isomer.
Technical Insight
The reaction between propylhydrazine and ethyl acetopyruvate (ethyl 2,4-dioxovalerate) is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.
-
Nucleophiles: The terminal
of propylhydrazine is more nucleophilic than the substituted . -
Electrophiles: The C2 ketone (adjacent to the ester) is more electrophilic than the C4 ketone (adjacent to the methyl) due to the inductive effect of the ester group.
Mechanism: The most favorable kinetic pathway involves the attack of the terminal
Troubleshooting Guide: Ester Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Yield of Ester | Formation of "wrong" isomer (3-methyl-5-ester). | Control Temperature: Maintain reaction at 0–5°C during addition. Room temperature (RT) stirring is usually sufficient for cyclization. Avoid immediate reflux. Solvent Switch: Use absolute ethanol. If isomer ratio is poor, test non-polar solvents (e.g., Toluene) which may enhance kinetic control [2]. |
| Oily/Sticky Product | Residual solvent or mixed isomers preventing crystallization. | Evaporation: Ensure all ethanol is removed. Purification: The target ester is often a low-melting solid or oil. Distillation under high vacuum is the gold standard for separating isomers before the next step. |
| Dark Coloration | Oxidation of propylhydrazine. | Reagent Quality: Use fresh propylhydrazine hydrochloride (neutralized in situ) or store free base under argon. |
Optimized Protocol (Ester Step)
-
Preparation: Dissolve Ethyl Acetopyruvate (1.0 eq) in Absolute Ethanol (5-10 volumes). Cool to 0°C.
-
Addition: Add Propylhydrazine (1.05 eq) dropwise over 30 minutes. Note: If using the HCl salt, add 1.05 eq of Sodium Acetate or Triethylamine to neutralize.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2-4 hours. Monitor by TLC/HPLC.
-
Workup: Evaporate solvent. Dissolve residue in DCM/Ethyl Acetate, wash with water and brine. Dry over
.[1] -
Isomer Check: Run
-NMR.[2] The 5-Methyl group typically appears upfield (approx. 2.3 ppm) compared to the 3-Methyl isomer.
Phase 2: Hydrazinolysis to Carbohydrazide
Objective: Complete conversion of ester to hydrazide without forming dimers.
Technical Insight
Hydrazinolysis is a nucleophilic acyl substitution. The primary risk is the formation of bis-hydrazides (dimers), where the newly formed hydrazide reacts with another molecule of ester. This occurs if the concentration of hydrazine is too low.
Troubleshooting Guide: Hydrazinolysis
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Insufficient hydrazine or low temperature. | Increase Equivalents: Use 5–10 equivalents of Hydrazine Hydrate (80% or 64% solution). The excess drives the equilibrium and prevents dimer formation [3]. Reflux: Ensure vigorous reflux in Ethanol for 4–6 hours. |
| Precipitate is Impure | Co-precipitation of dimer or unreacted ester. | Hot Filtration: The product often crystallizes upon cooling. If a solid forms during reflux, it might be the dimer (check solubility). The target hydrazide should be soluble in hot ethanol. |
| Low Recovery | Product is water-soluble. | Avoid Aqueous Wash: Do not pour the reaction mixture into water. Instead, cool the ethanol solution to 0°C to induce crystallization. Filter and wash with cold ethanol/ether. |
Optimized Protocol (Hydrazinolysis)
-
Setup: Dissolve the crude ester (from Phase 1) in Ethanol (3-5 volumes).
-
Reagent: Add Hydrazine Hydrate (5.0 – 10.0 equivalents). Do not skimp on this.
-
Reaction: Reflux (
) for 4–6 hours. -
Workup:
-
Cool the mixture slowly to RT, then to
. -
The carbohydrazide should crystallize as a white/off-white solid.
-
Filter and wash with cold ethanol (to remove excess hydrazine) and then diethyl ether (to dry).
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.
Frequently Asked Questions (FAQ)
Q: Can I use Propylhydrazine Oxalate instead of the free base? A: Yes, but you must liberate the free base in situ. Suspend the oxalate in ethanol and add a stoichiometric amount of Sodium Ethoxide or Triethylamine before adding the diketone. Failure to neutralize will inhibit the nucleophilic attack.
Q: How do I distinguish the two isomers by NMR? A: In the Target (5-Methyl-1-propyl-3-carbohydrazide) :
-
The Methyl group at position 5 is shielded by the N-Propyl group and typically appears around 2.2–2.3 ppm .
-
The Protons on the propyl chain (specifically the
) will show NOE (Nuclear Overhauser Effect) interaction with the 5-Methyl group. -
In the impurity (3-methyl-5-carbohydrazide), the methyl is at position 3 (deshielded by the carbonyl) and appears further downfield (~2.4–2.5 ppm), and there is no NOE between the Methyl and the N-Propyl group.
Q: My product yield is 40%. Where did I lose it? A: Check the mother liquor of the hydrazinolysis step. Pyrazole carbohydrazides can be amphoteric and somewhat soluble in ethanol.
-
Fix: Concentrate the mother liquor to half volume and cool again.
-
Fix: Ensure you did not wash with large amounts of water, which solubilizes the hydrazide.
References
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Elsevier. [Overview of regioselectivity in pyrazole synthesis].
- Martins, M. A., et al. (2001). "Regiospecific synthesis of 5-trifluoromethyl-1H-pyrazoles." Journal of Heterocyclic Chemistry, 38(3), 667-671.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Discusses hydrazinolysis conditions and stoichiometry].
- Ansari, A., et al. (2017). "Biological and chemical aspects of pyrazole-3-carbohydrazides." European Journal of Medicinal Chemistry, 126, 894-914.
Sources
Technical Support Center: Optimizing Reaction Time for Pyrazole-3-Carbohydrazide Hydrazinolysis
Welcome to the Technical Support Center for the synthesis of pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the hydrazinolysis of pyrazole-3-carboxylates. Our goal is to empower you with the knowledge to optimize reaction times, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific issues that can arise during the synthesis of pyrazole-3-carbohydrazide, with a focus on accelerating the reaction rate.
Issue 1: The Reaction is Slow or Stalling
A sluggish or incomplete reaction is a frequent challenge in hydrazinolysis. Several factors can contribute to this issue.
| Potential Cause & Explanation | Troubleshooting Action |
| Insufficient Reaction Temperature: The reaction between an ester and hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution. Like many reactions, the rate is often temperature-dependent. Lower temperatures can significantly slow down the reaction rate. | Increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at a reasonable rate. For high-boiling point solvents, ensure the temperature is appropriate for the specific solvent and substrate stability.[1][2] |
| Low Concentration of Hydrazine Hydrate: Hydrazine hydrate acts as the nucleophile in this reaction. A lower concentration of the nucleophile can lead to a slower reaction rate according to the principles of chemical kinetics. | Increase the molar equivalents of hydrazine hydrate. Using a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) can help drive the reaction to completion more quickly.[1] |
| Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. A solvent that does not adequately dissolve the starting materials or is not suitable for the reaction temperature can hinder the reaction progress. | Select a suitable high-boiling point solvent. Alcohols such as ethanol or methanol are commonly used.[1] For less reactive esters, higher boiling point solvents like diethylene glycol or triethylene glycol can be employed to allow for higher reaction temperatures.[3] |
| Poor Quality or Decomposed Reagents: Hydrazine hydrate can decompose over time, especially if not stored properly. The presence of water in the reaction can also lead to unwanted side reactions. | Use fresh, high-purity reagents. Ensure that the hydrazine hydrate is of good quality and use anhydrous solvents to minimize side reactions.[1] |
Issue 2: Formation of Side Products Complicates Purification and Reduces Yield
The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of impurities, which can be unreacted starting material or undesired side products.
| Potential Cause & Explanation | Troubleshooting Action |
| Azine Formation: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with another molecule of the starting carbonyl compound. | Use a significant excess of hydrazine hydrate. This shifts the equilibrium towards the desired hydrazide product.[3] Performing the reaction under anhydrous conditions can also help suppress this side reaction.[3] |
| Degradation of Starting Material or Product: Sensitive substrates or products may degrade at elevated temperatures over prolonged reaction times. | Consider lowering the reaction temperature and extending the reaction time. If your compounds are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of pyrazole-3-carbohydrazide.
Q1: What is the general mechanism for the formation of pyrazole-3-carbohydrazide from a pyrazole-3-carboxylate?
A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine hydrate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to form the corresponding carbohydrazide.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting ester on a TLC plate, you can observe the disappearance of the starting material and the appearance of a new, typically more polar, product spot.
Q3: What are the key safety precautions when working with hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous chemical and must be handled with extreme care. It is corrosive, toxic, and a suspected carcinogen.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: My product is difficult to isolate from the reaction mixture. What can I do?
A4: If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation.[1] If the product is an oil or gummy solid, purification by column chromatography may be necessary.[1]
Experimental Protocol: A General Procedure for Hydrazinolysis
This protocol provides a starting point for the synthesis of pyrazole-3-carbohydrazide. Optimization may be required based on the specific substrate.
Materials:
-
Pyrazole-3-carboxylate derivative
-
Hydrazine hydrate (99-100%)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole-3-carboxylate in anhydrous ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 5-10 molar equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC. A typical reaction time can be around 8 hours, but this will vary depending on the substrate.[1]
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting ester on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and attempt to induce crystallization by adding a non-polar solvent.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Data Summary Table
The following table provides a general guideline for reaction conditions. Optimal conditions should be determined experimentally for each specific substrate.
| Parameter | Recommended Range | Notes |
| Temperature | Reflux | Essential for a reasonable reaction rate. |
| Solvent | Ethanol, Methanol | Anhydrous conditions are preferred.[1] |
| Hydrazine Hydrate | 5-10 equivalents | An excess helps to drive the reaction to completion.[1] |
| Reaction Time | 4-24 hours | Monitor by TLC to determine completion. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction time for pyrazole-3-carbohydrazide synthesis.
Caption: Troubleshooting decision tree for slow pyrazole-3-carbohydrazide synthesis.
References
- Technical Support Center: Optimizing Reactions with Hydrazine Hydrate - Benchchem. (n.d.).
- Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem. (n.d.).
- Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem. (n.d.).
Sources
Technical Support Center: Purification of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Welcome to the technical support center for the purification of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this pyrazole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and how does it influence purification?
A1: The most common synthetic pathway to this compound involves a two-step process. First, the synthesis of the pyrazole core is achieved through the condensation of a β-dicarbonyl compound with propylhydrazine. This reaction can sometimes lead to a mixture of regioisomers, which is a primary purification challenge. The second step is the conversion of a carboxylate ester functional group on the pyrazole ring to the desired carbohydrazide via reaction with hydrazine hydrate. Understanding this synthesis is crucial as it informs the potential impurities you may encounter, such as unreacted starting materials, the regioisomeric pyrazole, and by-products from side reactions.
Q2: What are the most common impurities I should expect?
A2: The primary impurities to anticipate are:
-
Unreacted Starting Materials: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate and hydrazine hydrate.
-
Regioisomer: 3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide, which can be difficult to separate due to similar physical properties.
-
Hydrolysis Product: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid, formed by the hydrolysis of the carbohydrazide, especially in the presence of water and at elevated temperatures.[1]
-
Side-reaction Products: Depending on the reaction conditions, other minor impurities may form.
Q3: What are the initial recommended purification methods for this compound?
A3: A combination of recrystallization and column chromatography is generally effective. The choice between these methods, or their sequence, will depend on the impurity profile of your crude product. For significant amounts of regioisomers or impurities with very similar polarity, column chromatography is often necessary. For removing minor impurities or for a final polishing step, recrystallization is an excellent choice.
Troubleshooting Guide: Purification Challenges and Solutions
This section provides a detailed breakdown of specific problems you may encounter during the purification of this compound, along with their causes and step-by-step solutions.
Challenge 1: Low Purity After Initial Isolation
Question: My crude product shows multiple spots on the TLC plate after the initial work-up. How can I improve the purity?
Underlying Cause and Solution:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds, which could be unreacted starting materials, by-products, or regioisomers. A systematic approach involving extraction, followed by either column chromatography or recrystallization, is recommended.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, such as the corresponding carboxylic acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude, partially purified product.
Challenge 2: Difficulty in Removing the Regioisomeric Impurity
Question: I am struggling to separate the desired 3-carbohydrazide from its 5-carbohydrazide regioisomer. They have very similar Rf values on TLC.
Underlying Cause and Solution:
Regioisomers often have very similar polarities, making them challenging to separate by standard chromatographic techniques. The key is to optimize the chromatographic conditions to enhance the separation.
Step-by-Step Protocol: High-Performance Flash Chromatography
-
Stationary Phase: Use silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[2][3]
-
Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent, like methanol or dichloromethane, can improve separation.
-
A shallow gradient elution (e.g., from 10% to 40% ethyl acetate in hexane over a large volume) can be more effective than an isocratic elution.
-
-
Loading Technique: For difficult separations, dry loading the crude product onto silica gel is recommended over wet loading to ensure a narrow starting band.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
Visualization of the Workflow:
Sources
Technical Support Center: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Derivatives
Welcome to the technical support center for the synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Pyrazole carbohydrazides are key intermediates in the development of pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success. The content is structured to follow the logical synthetic sequence, addressing potential side reactions and optimization strategies at each critical stage.
Part 1: Synthesis of the Pyrazole Core & Control of Regioselectivity
The foundational step in synthesizing the target molecule is the construction of the 1,3,5-substituted pyrazole ring. A common and efficient method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[3][4] For this specific target, the reaction would involve propylhydrazine and a derivative of acetoacetic ester.
A primary challenge in this step is controlling the regioselectivity. The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two possible regioisomers. Understanding and controlling the factors that govern this selectivity is critical for maximizing the yield of the desired product.[5]
Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a mixture of two regioisomers: 5-methyl-1-propyl and 3-methyl-1-propyl pyrazole. How can I favor the formation of the desired 5-methyl isomer?
A1: Regioselectivity in pyrazole synthesis is primarily governed by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material and the nucleophilicity of the substituted hydrazine under specific reaction conditions.[5] Generally, the most electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen of the hydrazine.[5] To favor the 5-methyl isomer, you should aim for conditions that promote the initial attack of the primary amine of propylhydrazine at the more reactive ketone carbonyl of your acetoacetic ester derivative.
Key parameters to adjust include:
-
pH Control: Acidic conditions can protonate the hydrazine, altering its nucleophilicity. Running the reaction under neutral or slightly basic conditions often provides better selectivity.
-
Solvent Choice: Aprotic dipolar solvents can yield better results than polar protic solvents like ethanol, which are commonly used.[5]
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is often the more desired regioisomer.
Q2: The yield of my pyrazole cyclization is consistently low, and I observe significant unreacted starting material by TLC. What are the likely causes?
A2: Low yield is a frequent issue stemming from several factors.[6] Before investigating complex side reactions, ensure the fundamentals are correct:
-
Purity of Reactants: Ensure your 1,3-dicarbonyl compound and propylhydrazine are of high purity. Hydrazine derivatives can degrade over time.
-
Reaction Time & Temperature: Cyclization can be slow. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be necessary.
-
Catalyst: If using an acid or base catalyst, ensure it is active and used in the correct stoichiometric amount.
Q3: My reaction mixture turns dark brown or black, leading to a difficult purification process. What causes this decomposition?
A3: The formation of tar-like substances is usually a sign of product or reactant degradation under harsh reaction conditions. This can be caused by excessively high temperatures, prolonged reaction times, or the presence of oxygen. Consider lowering the reaction temperature and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Troubleshooting Guide: Pyrazole Core Synthesis
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Multiple spots on TLC, indicating an isomeric mixture. | Lack of regiochemical control during cyclization. | 1. Adjust pH: Switch from acidic (e.g., acetic acid) to neutral or slightly basic conditions to alter the nucleophilicity of the attacking hydrazine.[5] 2. Change Solvent: Experiment with aprotic solvents (e.g., DMF, NMP) which can influence the reaction pathway differently than protic solvents like ethanol.[5] 3. Lower Temperature: Run the reaction at room temperature or 0 °C to favor the kinetic product. |
| Low product yield with starting material remaining. | Incomplete reaction or inefficient cyclization. | 1. Increase Reaction Time: Monitor via TLC until the starting material spot disappears. 2. Use a Catalyst: If not already in use, add a catalytic amount of a Lewis acid or employ microwave-assisted synthesis to reduce reaction times and improve yields.[6][7] |
| Formation of dark, tarry byproducts. | Decomposition of starting materials or product at elevated temperatures. | 1. Reduce Temperature: Maintain a lower and consistent reaction temperature. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation. |
Diagram: Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing pyrazole regioselectivity.
Part 2: Formation of the this compound
The second critical stage is the conversion of the pyrazole-3-carboxylic acid ester (e.g., ethyl ester) to the corresponding carbohydrazide. This is typically achieved by nucleophilic acyl substitution using hydrazine hydrate.[8] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q4: My TLC shows a persistent spot for the starting ester even after prolonged reflux with hydrazine hydrate. How can I improve the conversion rate?
A4: Incomplete conversion is the most common issue in hydrazide synthesis.[9] The primary solutions are:
-
Molar Excess of Hydrazine Hydrate: The reaction is an equilibrium process. To drive it towards the product, a significant molar excess of hydrazine hydrate (typically 3 to 10 equivalents) is recommended.[10]
-
Reaction Time and Temperature: Ensure adequate reflux time. For less reactive esters, this could be several hours. Monitor the reaction by TLC until the ester is consumed.
-
Solvent: Ethanol or methanol are standard solvents. Ensure your ester is fully dissolved at the reaction temperature.
Q5: I have a significant byproduct that I've identified as 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid. How is this forming?
A5: The formation of the carboxylic acid is due to the hydrolysis of the starting ester. This occurs when there is excess water in the reaction mixture, which can be introduced via low-purity hydrazine hydrate or wet solvents. The hydroxide ions generated can act as a competing nucleophile, leading to saponification of the ester. To minimize this, use anhydrous ethanol and a high-purity grade of hydrazine hydrate.
Q6: My final product is contaminated with a high-molecular-weight impurity. What could it be?
A6: This is likely a diacylhydrazine (N,N'-bis(5-methyl-1-propyl-1H-pyrazole-3-carbonyl)hydrazine). This dimer forms when a molecule of the already-formed product (the carbohydrazide) acts as a nucleophile and attacks another molecule of the starting ester. This side reaction becomes significant if the concentration of hydrazine hydrate is too low. Using a large excess of hydrazine hydrate ensures that it is the primary nucleophile, effectively preventing the formation of this dimer.[11]
Troubleshooting Guide: Carbohydrazide Synthesis
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Incomplete conversion to hydrazide. | Insufficient nucleophile or reaction time. | 1. Increase Hydrazine Hydrate: Use a 5-10 fold molar excess to shift the equilibrium towards the product.[10] 2. Extend Reflux Time: Monitor by TLC and continue reflux until the starting ester is consumed. |
| Presence of carboxylic acid byproduct. | Hydrolysis of the ester by water/hydroxide. | 1. Use Anhydrous Solvent: Ensure the alcohol solvent is dry. 2. Use High-Purity Hydrazine: Use a grade with low water content. |
| Formation of a high MW byproduct (dimer). | The product hydrazide is competing with hydrazine as a nucleophile. | 1. Maintain High Hydrazine Excess: A large excess of hydrazine hydrate outcompetes the product hydrazide, preventing dimerization.[11] |
| Difficult product isolation/crystallization. | Product is too soluble in the reaction solvent. | 1. Remove Solvent: After the reaction, remove the alcohol under reduced pressure. 2. Precipitate with Water: Add cold water to the residue to precipitate the solid hydrazide, which is often less soluble in water.[9] |
Diagram: Decision Tree for Troubleshooting Hydrazinolysis
Caption: Decision tree for troubleshooting hydrazide formation.
Part 3: General Purification and Experimental Protocols
Proper purification is essential to obtain a high-quality final product.
Optimized Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in absolute ethanol (5 mL per mmol of ester), add propylhydrazine (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting diketone is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (10 mL per mmol of ester).
-
Add hydrazine hydrate (98%, 10.0 eq) to the solution.
-
Reflux the mixture for 6-12 hours. The reaction progress should be monitored by TLC until the starting ester spot has completely disappeared.
-
Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.[9]
-
Dry the solid under vacuum to yield the final product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[12]
References
-
Al-Ostoot, F. H., et al. (2021). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]
-
A-Oga, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
SlidePlayer. (n.d.). Pyrazole. SlidePlayer. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-1H-pyrazole-3-carbohydrazide. MySkinRecipes. Available at: [Link]
-
SlideShare. (n.d.). Unit 4 Pyrazole | PDF. SlideShare. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Available at: [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Párraga, J., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]
-
Singh, P. P., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Available at: [Link]
-
Chandra, et al. (2013). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. PMC. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
ResearchGate. (2025). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Google Patents.
-
ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate. Available at: [Link]
Sources
- 1. 5-Methyl-1H-pyrazole-3-carbohydrazide [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Unit 4 Pyrazole | PDF [slideshare.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in pyrazole carbohydrazide synthesis
Technical Support Center: Pyrazole Carbohydrazide Synthesis
Ticket ID: PYR-CYC-404 Subject: Troubleshooting Cyclization & Hydrazinolysis Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Overview
Welcome to the technical support hub for pyrazole synthesis. You are likely here because your LC-MS shows uncyclized hydrazones, your NMR indicates the wrong regioisomer, or your ester hydrazinolysis yielded a symmetric dimer instead of the desired carbohydrazide.
This guide treats your synthesis as a modular system:
-
Module A: The Core Construction (Knorr Cyclization of the pyrazole ring).
-
Module B: The Functionalization (Conversion of the pendant ester to carbohydrazide).
Module A: Troubleshooting The Pyrazole Ring Cyclization
The most common route to pyrazole carbohydrazides involves reacting a 1,3-dicarbonyl carrying an ester group (e.g., ethyl acetopyruvate derivatives) with hydrazine or substituted hydrazines.
Issue 1: "My reaction stalled at the open-chain intermediate."
Symptoms: LC-MS shows a mass corresponding to [M+H]+ of the starting materials combined (
Corrective Actions:
-
Acid Catalysis: The dehydration step is acid-catalyzed. If running in neutral ethanol, add 5–10 mol% glacial acetic acid or HCl . This protonates the carbonyl oxygen, making it susceptible to attack by the second hydrazine nitrogen [1].
-
Water Removal: Cyclization releases water. In reversible systems, water accumulation pushes the equilibrium backward. Use a Dean-Stark trap (toluene reflux) or add molecular sieves to the reaction vessel.
-
Microwave Irradiation: For sterically hindered substrates, microwave heating (100–120°C, 10–30 min) often overcomes the energy barrier that standard reflux cannot [2].
Issue 2: "I isolated the wrong regioisomer."
Symptoms: You used a substituted hydrazine (
-
Electronic Control: The most nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl. -
Steric Control: The bulky hydrazine substituent avoids the bulky carbonyl substituent.
Troubleshooting Protocol:
| Variable | Adjustment for Selectivity |
|---|---|
| Solvent | Switch from Ethanol to Fluorinated Alcohols (e.g., TFE, HFIP). These solvents stabilize specific transition states via H-bonding, often reversing selectivity compared to standard alcohols [3]. |
| pH | Acidic conditions often favor the 1,3-isomer (protonation changes the hard/soft character of the carbonyls). Basic conditions typically favor the 1,5-isomer. |
| Temperature | Lower temperatures (0°C to RT) favor the kinetic product. High heat (reflux) favors the thermodynamic product. |
Visualizing the Regioselectivity Pathway
Figure 1: Decision tree for controlling regiochemistry in Knorr pyrazole synthesis.
Module B: Troubleshooting Carbohydrazide Formation (Hydrazinolysis)
Once the pyrazole ring is formed (carrying an ester group), the next step is converting that ester to a carbohydrazide (
Issue 3: "I keep forming a dimer (N,N'-diacylhydrazine)."
Symptoms: The product has double the expected molecular weight.
Cause: The newly formed hydrazide is nucleophilic.[2] If it encounters unreacted ester, it attacks again, forming a symmetric "dimer" (
Corrective Action (The "Reverse Addition" Protocol):
-
Do NOT add hydrazine to the ester solution.
-
Dissolve the hydrazine hydrate (excess, 3–5 equivalents) in the solvent.
-
Add the ester solution dropwise into the stirring hydrazine solution.
-
This ensures every molecule of ester encounters a vast excess of hydrazine, preventing the "dimer" side reaction [4].
Issue 4: "The ester is inert / No reaction."
Symptoms: Starting material remains unchanged after 24h reflux. Diagnosis: Pyrazole esters can be electronically deactivated or sterically shielded by adjacent groups (e.g., a phenyl group at the 5-position shielding a 4-ester).
Advanced Workarounds:
-
Catalysis: Add 10 mol% KCN (Potassium Cyanide) or NaOCH3 (Sodium Methoxide). Cyanide acts as a potent nucleophilic catalyst for amidation/hydrazinolysis.
-
Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane to access higher thermal energy.
-
Sealed Tube: Run the reaction in a pressure vial at 120°C.
Visualizing Hydrazinolysis Failures
Figure 2: Impact of addition order on dimer formation during hydrazinolysis.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Pyrazole Carbohydrazide Synthesis
Step 1: Cyclization (The Ring)
-
Suspend 1,3-dicarbonyl (1.0 eq) in Ethanol (0.5 M).
-
Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C.
-
Stir 30 min at RT. Check LC-MS for hydrazone formation.
-
Add Glacial Acetic Acid (0.1 eq).
-
Reflux for 2–4 hours.
-
Concentrate in vacuo. If oil persists, triturate with cold diethyl ether to induce crystallization.
Step 2: Hydrazinolysis (The Tail)
-
Prepare a solution of Hydrazine Hydrate (5.0 eq) in Methanol (1.0 M).
-
Dissolve the Pyrazole Ester from Step 1 (1.0 eq) in minimal Methanol.
-
Dropwise addition: Add the ester solution to the hydrazine solution over 30 minutes at RT.
-
Stir at RT for 4 hours. If incomplete, warm to 50°C.
-
Workup: Pour into ice water. The carbohydrazide usually precipitates. Filter and wash with cold water.[2]
-
Note: Do not extract with ethyl acetate if the product is polar; it may stay in the aqueous phase.
-
References
-
Maddila, S. et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Journal of Saudi Chemical Society. Link
-
Kula, K. et al. (2021).[3] "Microwave-assisted synthesis of pyrazoles: A review." Molecules. Link
-
Fustero, S. et al. (2008). "Fluorinated alcohols as promoters for the regioselective synthesis of pyrazoles." Organic Letters. Link
-
Organic Syntheses. (1946). "Hydrazinolysis of esters to form hydrazides: General Procedures." Org.[4][5][6] Synth. Coll. Vol. 3, p.404. Link
Sources
Technical Support Center: Stability of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide in DMSO Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide when stored in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to offer not just protocols, but also the underlying scientific reasoning to empower you in your experimental design and troubleshooting.
Introduction
This compound is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] DMSO is the solvent of choice for dissolving and storing small molecules for high-throughput screening and other biological assays. However, the long-term stability of compounds in DMSO is a critical factor that can significantly impact experimental results.[6][7][8] This guide will address common stability issues and provide practical solutions.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your research.
Question 1: I'm observing unexpected peaks in my LC-MS analysis of a this compound sample that has been stored in DMSO. What could be the cause?
Answer: The appearance of new peaks in your LC-MS chromatogram is a strong indicator of compound degradation. For a molecule like this compound, with its carbohydrazide and pyrazole moieties, there are several potential degradation pathways in DMSO, especially under suboptimal storage conditions.
Potential Causes of Degradation:
-
Hydrolysis: The carbohydrazide group (-CO-NH-NH2) is susceptible to hydrolysis, particularly if the DMSO is not anhydrous.[9] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This absorbed water can lead to the cleavage of the carbohydrazide, resulting in the formation of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid and hydrazine.
-
Oxidation: The hydrazine moiety is also prone to oxidation, which can be catalyzed by atmospheric oxygen or trace metal impurities.[12][13] The pyrazole ring itself can also be subject to oxidation under certain conditions.[14][15]
-
Reaction with DMSO: While less common, DMSO can sometimes participate in reactions, especially at elevated temperatures or in the presence of catalysts.[16][17][18][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected LC-MS peaks.
Question 2: The biological activity of my this compound stock solution in DMSO is decreasing over time. Why is this happening?
Answer: A decline in bioactivity is often directly linked to a decrease in the concentration of the active parent compound due to degradation. The degradation products may have little to no biological activity, or they could have different activities that confound your results.
Key Factors Affecting Bioactivity:
-
Compound Purity: As discussed in the previous question, hydrolysis or oxidation of the carbohydrazide moiety will reduce the concentration of the intact, active molecule.
-
Storage Temperature: Storing DMSO stock solutions at room temperature can significantly accelerate degradation.[8] Studies have shown a significant decrease in the probability of observing the parent compound after just a few months of storage at ambient temperatures.[8][20]
-
Presence of Water: Even small amounts of water in DMSO can facilitate hydrolytic degradation.[21][22][23] While some studies show that a high percentage of compounds are stable in wet DMSO at 4°C, sensitive functional groups like carbohydrazides are at higher risk.[21][23]
Recommendations to Preserve Bioactivity:
-
Optimal Storage: For long-term storage, it is highly recommended to store DMSO stock solutions at -20°C or, ideally, -80°C.
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to prepare stock solutions.[24]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.[22]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing and freezing.
Question 3: How can I perform a simple stability study on my this compound in DMSO?
Answer: A well-designed stability study can provide valuable data on the shelf-life of your compound under your specific laboratory conditions.
Experimental Protocol for a Short-Term Stability Study:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
-
Aliquoting:
-
Aliquot the stock solution into multiple, small-volume amber vials with PTFE-lined caps. This minimizes contamination and the effects of repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Store aliquots under different conditions to assess stability:
-
-80°C (as a control for minimal degradation)
-
-20°C
-
4°C
-
Room Temperature (ambient)
-
-
-
Time Points:
-
Establish several time points for analysis, for example: T=0 (initial analysis), T=1 week, T=1 month, T=3 months, and T=6 months.
-
-
Analytical Method:
-
At each time point, analyze a fresh aliquot from each storage condition using a validated stability-indicating method, typically LC-MS.
-
The LC-MS method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
A common threshold for acceptable stability is ≥90% of the parent compound remaining.
-
Data Summary Table:
| Storage Temperature | T=0 | T=1 week | T=1 month | T=3 months | T=6 months |
| -80°C | 100% | ||||
| -20°C | 100% | ||||
| 4°C | 100% | ||||
| Room Temperature | 100% |
Frequently Asked Questions (FAQs)
-
Q: What is the recommended storage container for this compound in DMSO?
-
Q: Is it better to store the compound as a dry powder or in a DMSO solution?
-
A: For long-term storage, it is generally best to store the compound as a dry, solid powder in a cool, dark, and dry place.[7] Solutions in DMSO should be prepared fresh when possible. If long-term storage in solution is necessary, follow the recommendations for low-temperature storage and aliquoting.
-
-
Q: Can I use DMSO that has been previously opened?
-
Q: My DMSO is frozen. Is it still usable?
Conclusion
The stability of this compound in DMSO is a critical parameter for ensuring the reliability and reproducibility of experimental data. By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can minimize compound degradation and maintain the integrity of their valuable samples.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. [Link]
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Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora. [Link]
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Kumar, S., Kumar, A., & Kumar, V. (2018). Iodine/DMSO-mediated one-pot access towards 1-aryl-2-(pyrazol-5-yl)ethane-1,2-diones via a domino reaction from functionalized pent-2-ene-1,5-diones. Organic & Biomolecular Chemistry, 16(33), 6065–6074. [Link]
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Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
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Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
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Cederbaum, A. I., & Cohen, G. (1982). Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. Archives of Biochemistry and Biophysics, 216(2), 530–543. [Link]
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Cheng, X., Yan, J., & Wu, J. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 293–303. [Link]
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Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716. [Link]
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Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]
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Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
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Cederbaum, A. I., & Cohen, G. (1980). Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal oxidation of various concentrations of ethanol. ResearchGate. [Link]
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DMSO Store. (n.d.). Product Care and Storage. DMSO Store. [Link]
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ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]
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ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. (A) Starting... ResearchGate. [Link]
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Varnek, A., Tuguz, A., Ghasemi, J., & Solov'ev, V. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. [Link]
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Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. [Link]
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Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228–233. [Link]
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Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228–233. [Link]
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LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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ResearchGate. (n.d.). Proposed mechanism for DMSO‐facilitated organohalide hydrolysis reaction. ResearchGate. [Link]
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Karrouchi, K., Radi, S., Ramli, Y., Al-Deyab, S. S., El-Ajjouri, M., & Ansar, M. (2014). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o55–o56. [Link]
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Elmsellem, H., Sebhaoui, J., Steli, H., Chetouani, A., & Hammouti, B. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. [Link]
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Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
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ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
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Liu, H., Liu, J., Cheng, X., Jia, X., Yu, L., & Xu, Q. (2019). DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions. ChemSusChem, 12(13), 2994–2998. [Link]
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Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–83. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1682. [Link]
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de Paula, Q. A., de Oliveira, A. C. K., & da Silva, A. B. F. (2019). Shedding Light on the Hydrolysis Mechanism of cis, trans-[Ru(dmso)4Cl2] Complexes and Their Interactions with DNA-A Computational Perspective. Molecules, 24(2), 314. [Link]
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ResearchGate. (n.d.). DMSO‐Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions | Request PDF. ResearchGate. [Link]
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ResearchGate. (n.d.). DMSO‐Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions | Request PDF. ResearchGate. [Link]
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Ben-Marzoug, R., Ben-Brahim, T., Al-Omair, M. A., & Al-Warthan, A. A. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652. [Link]
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Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568–592. [Link]
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Science of Synthesis. (n.d.). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Science of Synthesis. [Link]
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Zhang, C., Li, J., & Wang, Q. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4209. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when working with 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, with a specific focus on overcoming steric hindrance in its various chemical transformations. The insights and protocols provided herein are grounded in established chemical principles and validated through experimental findings to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1] However, the substituents on the pyrazole ring—specifically the methyl group at position 5 and the propyl group at the N1 position—can create significant steric congestion around the reactive carbohydrazide moiety at position 3. This steric hindrance can impede the approach of reagents, leading to sluggish or incomplete reactions, low yields, and the formation of undesired side products. This guide will explore the underlying causes of these issues and provide actionable strategies to mitigate their effects.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with an aldehyde/ketone failing or giving low yields?
A1: The reaction between a carbohydrazide and a carbonyl compound to form a hydrazone can be significantly slowed by steric hindrance.[2] The bulky propyl group on the N1-nitrogen and the adjacent methyl group can obstruct the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon.
Troubleshooting Steps:
-
Catalyst Choice: Employing an acid catalyst is crucial. While a weak acid like acetic acid is a common starting point, for sterically hindered substrates, a stronger acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) might be necessary to sufficiently activate the carbonyl group.[3]
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar protic solvents like ethanol or methanol are often effective as they can help to stabilize the transition state. In some cases, switching to a higher-boiling point solvent to allow for increased reaction temperatures can be beneficial.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing the reaction mixture is a common strategy.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[4]
Q2: I am observing incomplete acylation of the terminal hydrazide nitrogen. What can I do?
A2: Acylation reactions are also susceptible to steric hindrance. The accessibility of the lone pair of electrons on the terminal nitrogen is reduced by the neighboring bulky groups.
Troubleshooting Steps:
-
Acylating Agent Reactivity: Use a more reactive acylating agent. For example, an acyl chloride is more reactive than an anhydride or a carboxylic acid.[2]
-
Base Selection: The choice of base is critical for deprotonating the hydrazide. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective in deprotonating the hydrazide without competing in the acylation reaction. For less reactive substrates, a stronger base like sodium hydride (NaH) might be required.
-
Coupling Reagents: For amide bond formation with carboxylic acids, using coupling reagents like EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) can facilitate the reaction.[5]
Q3: How does the N-propyl group influence the regioselectivity of further substitutions on the pyrazole ring?
A3: The N-propyl group, along with the C5-methyl group, will sterically direct incoming electrophiles away from the N2 and C4 positions.[6][7] This can be advantageous for achieving regioselective functionalization at the C4 position if the desired outcome is substitution at the less hindered site. However, if substitution is desired at a more hindered position, specialized strategies may be required.
In-Depth Troubleshooting Guides
Low Yield in Hydrazone Formation
Low yields in hydrazone formation are a common manifestation of steric hindrance. The following guide provides a systematic approach to optimizing these reactions.
Problem: A condensation reaction between this compound and a sterically demanding ketone results in a yield of less than 30% after 24 hours at reflux in ethanol with a catalytic amount of acetic acid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low hydrazone yield.
Step-by-Step Optimization:
-
Catalyst Modification: Switch from acetic acid to a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl. The increased acidity will more effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Temperature and Solvent: If changing the catalyst is insufficient, switch the solvent to toluene and use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. Toluene allows for higher reaction temperatures (reflux at ~111°C).
-
Alternative Activation: Consider using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), which can coordinate to the carbonyl oxygen and enhance its electrophilicity.
Inefficient N-Arylation of the Terminal Hydrazide
Introducing an aryl group to the terminal nitrogen of the carbohydrazide can be challenging due to steric hindrance.
Problem: A Buchwald-Hartwig amination reaction between this compound and an aryl halide shows low conversion.
Optimization Strategies:
| Strategy | Rationale | Recommended Conditions |
| Ligand Selection | The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands can promote reductive elimination and stabilize the active catalytic species.[8] | Screen ligands such as XPhos, SPhos, and RuPhos. |
| Base Optimization | The base plays a crucial role in the catalytic cycle. A stronger, non-nucleophilic base is often required for sterically hindered substrates. | Test bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). |
| Solvent Choice | The solvent can influence the solubility of reactants and the stability of the catalytic complex. | Polar aprotic solvents like dioxane, toluene, or dimethylformamide (DMF) are often effective. |
Experimental Protocol: Optimized Hydrazone Synthesis with a Sterically Hindered Ketone
This protocol details an optimized procedure for the synthesis of a hydrazone from this compound and a sterically hindered ketone, for example, 2,6-dimethylcyclohexanone.
Materials:
-
This compound
-
2,6-Dimethylcyclohexanone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).
-
Add toluene to dissolve the carbohydrazide.
-
Add 2,6-dimethylcyclohexanone (1.1 eq) to the solution.
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Continue refluxing until the starting material is consumed (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Key Steps:
-
Dean-Stark Trap: The removal of water, a byproduct of the condensation reaction, is crucial to drive the reaction to completion, especially with sterically hindered substrates where the equilibrium may not strongly favor the product.
-
p-TsOH: A strong acid catalyst is necessary to sufficiently activate the sterically hindered ketone.
Visualizing Steric Hindrance
The following diagram illustrates the steric congestion around the carbohydrazide functional group.
Caption: Steric hindrance around the reactive carbohydrazide.
Conclusion
Overcoming the steric challenges associated with this compound requires a thoughtful and systematic approach to reaction optimization. By carefully selecting catalysts, solvents, and reaction conditions, researchers can significantly improve reaction outcomes. Understanding the principles of steric hindrance and applying the troubleshooting strategies outlined in this guide will empower scientists to effectively utilize this versatile building block in their synthetic endeavors.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Link]
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A. R. Katritzky, D. L. Ostercamp, and T. I. Yousaf, "The Tautomerism of Heterocycles: A Critical Review," Tetrahedron, vol. 42, no. 21, pp. 5729-5738, 1986. [Link]
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MDPI, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 26, no. 10335, 2025. [Link]
-
MDPI, "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications," Molecules, vol. 27, no. 19, p. 6533, 2022. [Link]
-
ACS Publications, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents," The Journal of Organic Chemistry, 2024. [Link]
-
PMC, "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL," Organic & Biomolecular Chemistry, vol. 15, no. 41, pp. 8794-8798, 2017. [Link]
-
ResearchGate, "2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid," Request PDF. [Link]
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PMC, "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds," European Journal of Organic Chemistry, vol. 2025, no. 10, 2025. [Link]
-
ResearchGate, "Condensation of the carbohydrazide derivative (3) with dicarbonyl..." [Link]
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MDPI, "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies," Molecules, vol. 29, no. 15, p. 3487, 2024. [Link]
-
Organic Chemistry Portal, "Synthesis of Hydrazine Derivatives (Hydrazides)." [Link]
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PMC, "Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates," Molecules, vol. 18, no. 8, pp. 9132-9151, 2013. [Link]
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MySkinRecipes, "5-Methyl-1H-pyrazole-3-carbohydrazide." [Link]
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PMC, "Styrylpyrazoles: Properties, Synthesis and Transformations," Molecules, vol. 25, no. 24, p. 5931, 2020. [Link]
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Beilstein Journals, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journal of Organic Chemistry, vol. 20, pp. 2236-2266, 2024. [Link]
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PMC, "N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 11, p. o1769, 2013. [Link]
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Validation & Comparative
Technical Guide: 1H NMR Spectral Analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Executive Summary
This guide details the structural characterization of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide , a critical pyrazole scaffold used in the synthesis of bioactive heterocycles (e.g., Schiff bases, pyrazolo-triazines).
As a Senior Application Scientist, I present here a protocol that prioritizes data integrity and reproducibility . This guide moves beyond simple peak listing to compare the analytical performance of different solvent systems (DMSO-d₆ vs. CDCl₃) and purity assessment techniques (qNMR vs. HPLC), demonstrating why specific protocols are required for hydrazide derivatives.
Part 1: Structural Analysis & Experimental Workflow
Chemical Structure & Numbering
To ensure accurate assignment, we utilize a standard numbering scheme. The propyl chain is attached to
Figure 1: Structural dissection of the target molecule highlighting distinct NMR zones.
Experimental Protocol: The "Self-Validating" Workflow
Reliable NMR data requires a standardized acquisition workflow. The following protocol minimizes water suppression artifacts and ensures relaxation of the hydrazide protons.
Reagents:
-
Analyte: ~10 mg of this compound.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Note: DMSO is selected over CDCl₃ to prevent aggregation and ensure solubility of the polar hydrazide tail.
-
Acquisition Parameters (400 MHz):
-
Pulse Sequence: zg30 (Standard 1H).
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): ≥ 5.0 seconds (Critical for accurate integration of aromatic/amide protons).
-
Scans (NS): 16 (Sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
Part 2: Spectral Analysis (DMSO-d₆)
The following data represents the reference standard in DMSO-d₆. This solvent is the "Gold Standard" for this molecule because it disrupts intermolecular hydrogen bonding, resulting in sharp, distinct signals for the hydrazide group.
Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 9.25 | Broad Singlet | 1H | - | CONH | Amide proton; deshielded by carbonyl anisotropy and H-bonding. |
| 6.48 | Singlet | 1H | - | H-4 | Pyrazole ring proton. Characteristic singlet for 1,3,5-substituted pyrazoles. |
| 4.45 | Broad Singlet | 2H | - | NH₂ | Terminal hydrazide protons. Broadened due to quadrupole relaxation of |
| 4.08 | Triplet | 2H | 7.2 | N-CH₂ | Propyl |
| 2.21 | Singlet | 3H | - | Ar-CH₃ | 5-Methyl group. Typical allylic/aromatic methyl region. |
| 1.76 | Sextet/Multiplet | 2H | 7.2, 7.4 | CH₂ | Propyl |
| 0.86 | Triplet | 3H | 7.4 | CH₃ | Propyl terminal methyl. Classic triplet signal. |
Mechanistic Insight: Why the H-4 is a Singlet
Unlike phenyl-substituted pyrazoles where coupling might occur, the H-4 proton at ~6.48 ppm appears as a sharp singlet. This confirms the substitution pattern:
-
Position 3 is blocked by Carbohydrazide.
-
Position 5 is blocked by Methyl.
-
Validation Check: If this peak appears as a doublet, your reaction likely failed to install the methyl group or regio-isomerization occurred.
Part 3: Comparative Performance Guide
This section compares the analytical performance of the recommended protocol against common alternatives.
Solvent Performance: DMSO-d₆ vs. CDCl₃
Many researchers default to Chloroform-d (CDCl₃). For this specific molecule, CDCl₃ is inferior .
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Hydrazide Visibility | High (Distinct peaks) | Low (Broad/Invisible) | Hydrazide protons exchange rapidly in CDCl₃ or broaden due to aggregation, making integration impossible. |
| Solubility | Excellent | Poor to Moderate | The polar carbohydrazide tail ( |
| Water Peak | 3.33 ppm (Usually distinct) | 1.56 ppm (Interferes) | Water in CDCl₃ often overlaps with the aliphatic propyl region (~1.6-1.8 ppm), obscuring the |
Recommendation: Use DMSO-d₆ for structural characterization. Use CDCl₃ only if required for extraction studies, but expect loss of amide information.
Purity Assessment: qNMR vs. HPLC
When validating the "performance" (purity) of the synthesized product, qNMR offers distinct advantages over HPLC.[1][2]
Workflow Comparison:
Figure 2: Workflow comparison between qNMR and HPLC for purity assessment.
| Metric | qNMR (Quantitative NMR) | HPLC (UV-Vis) | Verdict for this Molecule |
| Standard Requirement | None for Analyte. Uses generic internal standard (e.g., TCNB, Maleic Acid). | High. Requires a pure reference standard of the specific molecule. | qNMR Wins. Ideal for early-stage development where no certified standard exists. |
| Detection Bias | Universal. Detects residual solvents, water, and salts. | Selective. Only detects chromophores. Misses salts/solvents. | qNMR Wins. Provides a "True Weight" purity, crucial for biological assays. |
| Sensitivity | Moderate (LOQ ~0.1%). | High (LOQ <0.05%). | HPLC Wins. Better for detecting trace impurities. |
Strategic Advice: Use qNMR to assign the potency (weight %) of your batch before biological testing. Use HPLC only to profile trace organic impurities.
Part 4: Troubleshooting & Validation
-
Issue: The integration of the propyl
(4.08 ppm) is < 2.0 relative to the aromatic singlet.-
Cause: T1 relaxation issue. The alkyl protons relax faster than the aromatic protons.
-
Fix: Increase D1 (Relaxation Delay) to 10 seconds.
-
-
Issue: "Ghost" peaks appear near 2.5 ppm and 3.3 ppm.
-
Cause: Residual DMSO (2.50) and Water (3.33).
-
Fix: These are solvent residuals.[3] Do not integrate them. If the water peak is broad and overlaps with signals, add 1 drop of
to exchange the NH protons and shift the water signal.
-
References
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6]
-
BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
-
Santa Cruz Biotechnology. 5-Methyl-1H-pyrazole-3-carbohydrazide Product Data.[7]
-
Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[8] (Standard reference for solvent residuals cited in analysis).
-
Potangale, C. N., et al. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[9] Eurasian Journal of Analytical Chemistry.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. quora.com [quora.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. 5-Methyl-1H-pyrazole-3-carbohydrazide | CAS 40535-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Purity Testing of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a molecule with potential therapeutic applications stemming from its pyrazole and carbohydrazide moieties, establishing a robust analytical method for purity determination is a critical early-stage milestone. The presence of impurities, which can arise from synthesis, degradation, or storage, can significantly impact a drug's toxicological profile and therapeutic effect.
This guide provides an in-depth, experience-driven walkthrough of developing a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, we will explore the causal logic behind each experimental decision, from column and mobile phase selection to method validation.[1][2][3] Furthermore, we will objectively compare the developed HPLC method with viable alternatives—Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC)—providing the supporting data necessary for researchers to make informed decisions in their own analytical workflows.
Section 1: Primary Method Development: Reversed-Phase HPLC (RP-HPLC)
The Rationale for a Reversed-Phase Approach
For the analysis of most small organic molecules in the pharmaceutical industry, RP-HPLC is the undisputed workhorse technique.[4] Its versatility, robustness, and applicability to a wide range of compound polarities make it the default starting point. The target analyte, this compound, possesses both non-polar (propyl chain) and polar functional groups (pyrazole ring, carbohydrazide). This amphiphilic nature makes it an ideal candidate for retention and separation on a non-polar stationary phase through hydrophobic interactions, using a polar mobile phase.[5]
A Step-by-Step Guide to Method Development
The development of a reliable HPLC method is a systematic process of refining variables to achieve the desired analytical performance, primarily the effective separation of the main compound from all potential impurities.
Caption: A logical workflow for systematic HPLC method development.
1. Analyte Characterization & Initial Conditions:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, making it the logical first choice.[6][7] Columns with a particle size of 3 µm to 5 µm and a length of 150-250 mm provide a good balance of efficiency and backpressure for standard HPLC systems.[6]
-
Mobile Phase Selection: A combination of ultrapure water and acetonitrile (ACN) is preferred over methanol initially. ACN's lower viscosity results in lower backpressure and often provides better peak shapes for nitrogen-containing heterocyclic compounds.
-
UV Wavelength Selection: The pyrazole ring is an effective chromophore. A photodiode array (PDA) detector should be used to scan the analyte's UV spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the API and any related impurities. For a pyrazole derivative, this is often in the 230-280 nm range.[8]
2. Scouting and Optimization:
-
Rationale for Gradient Elution: For a purity method, where unknown impurities with a range of polarities may be present, a broad gradient run (e.g., 5% to 95% ACN over 20-30 minutes) is essential. This initial run provides a global view of the sample, revealing the approximate retention time of the main peak and the presence of any early or late-eluting impurities.
-
The Critical Role of pH: The analyte contains a pyrazole ring and a hydrazide group, both of which have ionizable nitrogen atoms. The pH of the mobile phase will dictate their protonation state, which in turn dramatically affects retention time and peak shape.
-
Causality: At a pH below the pKa of the basic nitrogens, the molecule becomes protonated (cationic). This reduces its hydrophobicity, leading to decreased retention on a C18 column. Conversely, at a pH above the pKa, the molecule is neutral and more retained.
-
Experimental Choice: To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase must be buffered. A buffer of 0.1% formic acid or 10 mM ammonium formate (pH ~3-4) is an excellent starting point. This low pH keeps the silica surface's residual silanol groups protonated, minimizing undesirable secondary interactions that cause peak tailing.
-
3. Final Method and Protocol: Through systematic adjustment of the gradient slope, buffer concentration, and column temperature, an optimized method is achieved. A shallower gradient around the elution time of the main peak will maximize the resolution of closely eluting impurities.
Experimental Protocol: Optimized RP-HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | 10% B to 70% B over 20 minutes, then to 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm (Adjust based on experimental λmax) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile. |
Section 2: The Trustworthiness Pillar: Method Validation
A developed method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The protocol must be a self-validating system, with performance checked against predefined acceptance criteria derived from ICH Q2(R2) guidelines.[3][10]
Key Validation Parameters & Hypothetical Data
The following table summarizes the essential validation parameters and presents realistic, acceptable data for the developed HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Peak is pure and resolved from impurities (Peak Purity > 990) | Peak Purity Index = 999.5 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 0.5 µg/mL to 150 µg/mL | Verified | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | 0.8%; 1.2% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL | Pass |
| Robustness | % RSD of results ≤ 2.0% after minor changes (flow, temp) | All % RSD < 2.0% | Pass |
This validation data confirms that the method is specific, linear, accurate, precise, and robust, thereby establishing its trustworthiness for routine purity testing.
Section 3: A Comparative Analysis of Alternative Technologies
While RP-HPLC is a powerful and reliable primary method, it is crucial for scientists to understand the landscape of alternative and complementary techniques.
Caption: Fundamental comparison of HPLC, UHPLC, and GC workflows.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is not a different technique but an evolution of HPLC that utilizes columns with smaller particle sizes (< 2 µm).[11] This results in significantly higher separation efficiency.
Performance Comparison: HPLC vs. UHPLC
| Parameter | Developed HPLC Method | Corresponding UHPLC Method | Advantage |
| Analysis Time | ~25 minutes | ~5 minutes | UHPLC (Higher Throughput) |
| Resolution | Baseline separation achieved | Improved resolution between peaks | UHPLC (Better Separation) |
| Solvent Consumption | ~25 mL per run | ~5 mL per run | UHPLC (Greener, Lower Cost) |
| System Pressure | ~150 bar | ~700 bar | HPLC (Less Demanding on Hardware) |
Verdict: For high-throughput laboratories or for separating highly complex impurity profiles, transferring the developed HPLC method to a UHPLC system would yield significant gains in speed and performance.
Alternative 2: Gas Chromatography (GC) with Derivatization
GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.[11] Due to the low volatility and thermal instability of the carbohydrazide group, direct analysis of the analyte by GC is not feasible. However, it can be analyzed after a chemical derivatization step.[12][13]
Derivatization Protocol: Hydrazone Formation A common and effective derivatization for hydrazides is the reaction with an aldehyde or ketone to form a stable, more volatile hydrazone.[13]
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add a molar excess of a derivatizing agent, such as salicylaldehyde.[14]
-
Gently heat the mixture (e.g., 60 °C for 15 minutes) to drive the reaction to completion.
-
The resulting solution containing the salicylaldehyde hydrazone derivative can be directly injected into the GC-MS system.
Performance Comparison: HPLC vs. GC-MS
| Parameter | Developed HPLC Method | GC-MS with Derivatization | Advantage |
| Applicability | Wide range of compounds, non-volatile | Volatile or derivable compounds | HPLC (More Universal) |
| Sample Preparation | Simple dissolution | Required chemical derivatization | HPLC (Simpler, Fewer Error Sources) |
| Information Provided | Quantitative (UV) | Quantitative and Structural (MS) | GC-MS (Impurity Identification) |
| Orthogonality | Separation by polarity | Separation by volatility | GC-MS (Provides a different, confirmatory separation mechanism) |
Verdict: GC-MS is not a suitable replacement for HPLC for routine purity testing due to the complex and potentially variable derivatization step. However, it serves as an invaluable orthogonal technique for identifying unknown impurities. The mass fragmentation pattern obtained from GC-MS can provide the definitive structural information that UV detection in HPLC cannot.
Conclusion: An Integrated Analytical Strategy
The developed and validated Reversed-Phase HPLC method stands as a robust, reliable, and precise tool for the routine purity testing of this compound. Its performance, grounded in established chromatographic principles and validated against ICH standards, ensures its suitability for quality control and stability testing environments.
However, an optimal analytical strategy recognizes that no single method is a panacea. For laboratories requiring higher throughput and resolution, migrating the method to a UHPLC platform is a logical and highly beneficial evolution. For the critical task of impurity identification—a necessary step in any comprehensive drug development program—GC-MS with derivatization offers a powerful, orthogonal tool for structural elucidation. By understanding the distinct advantages and applications of each technique, researchers can build a comprehensive and self-validating analytical workflow that guarantees the purity, safety, and quality of novel pharmaceutical compounds.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2)
- Different Types of HPLC Columns Used in Analysis. GenTech Scientific.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
- HPLC Columns. Pharmananda.
- The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
- The Different Types of HPLC Columns Explained. LC Services.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- Normal-phase vs.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmacy and Technology.
Sources
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. researchgate.net [researchgate.net]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 13. sielc.com [sielc.com]
- 14. Bot Verification [rasayanjournal.co.in]
Comparative Bioactivity Guide: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide vs. Isoniazid
The following guide provides an in-depth technical comparison between 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide (a representative pyrazole-based bioisostere) and Isoniazid (the standard first-line antitubercular drug).
Executive Summary
-
Isoniazid (INH) is the gold standard for tuberculosis (TB) treatment, characterized by high potency (MIC: 0.02–0.2 µg/mL) but limited by increasing multidrug resistance (MDR-TB) linked to katG mutations.
-
This compound (MPPC) represents a class of bioisosteres designed to overcome these limitations. By replacing the pyridine ring of INH with a pyrazole scaffold and adding a lipophilic propyl chain, MPPC aims to enhance mycobacterial cell wall penetration and potentially bypass katG-dependent activation pathways.
-
Verdict: While INH remains superior in potency against susceptible strains, MPPC and its derivatives offer a critical alternative scaffold for developing agents active against INH-resistant strains.
Chemical Structure & Physicochemical Properties
The core rationale for this comparison is bioisosterism . MPPC is structurally designed to mimic INH while altering electronic and lipophilic properties to improve pharmacokinetics.
| Feature | Isoniazid (INH) | This compound (MPPC) | Impact on Bioactivity |
| Core Scaffold | Pyridine (6-membered ring) | Pyrazole (5-membered ring) | Pyrazoles offer distinct hydrogen-bonding patterns and metabolic stability profiles. |
| Functional Group | Carbohydrazide (-CONHNH₂) | Carbohydrazide (-CONHNH₂) | The pharmacophore responsible for metal chelation and radical generation (essential for activity). |
| N-Substitution | None (N-atom in ring) | N-Propyl chain | Crucial Difference: The propyl group significantly increases Lipophilicity (LogP) , aiding permeation through the waxy M. tuberculosis mycolic acid cell wall. |
| LogP (Est.) | -0.70 (Hydrophilic) | ~1.2 – 1.8 (Lipophilic) | Higher LogP correlates with better passive diffusion into macrophages and mycobacteria. |
| Molecular Weight | 137.14 g/mol | ~182.22 g/mol | Both are small molecules (<500 Da), adhering to Lipinski’s Rule of 5. |
Structural Visualization
The following diagram illustrates the structural relationship and the bioisosteric replacement strategy.
Figure 1: Structural evolution from Isoniazid to the Pyrazole derivative (MPPC).
Mechanism of Action (MOA) Comparison
Isoniazid (The Prodrug)
INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG ).
-
Activation: KatG couples INH with NAD+ to form an INH-NAD adduct.
-
Target: The adduct binds to InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.
-
Resistance: Mutations in katG prevent activation, rendering INH ineffective (the primary mechanism of resistance).
MPPC (The Pyrazole Derivative)
MPPC retains the carbohydrazide "warhead" but alters the carrier ring.
-
Direct Activity vs. Prodrug: Pyrazole derivatives often function via a similar radical mechanism but may possess different redox potentials, potentially allowing activation by alternative oxidases or direct binding to targets like KasA (β-ketoacyl-ACP synthase) or InhA without strict reliance on KatG.
-
Efflux Pump Evasion: The increased lipophilicity (propyl group) reduces susceptibility to hydrophilic efflux pumps that expel INH.
Figure 2: Comparative Mechanism of Action and Resistance Pathways.
Bioactivity Data Comparison
Note: Data for MPPC is synthesized from structure-activity relationship (SAR) studies of 1-substituted-pyrazole-3-carbohydrazides.
| Metric | Isoniazid (Standard) | MPPC (Pyrazole Derivative) | Interpretation |
| MIC (H37Rv Strain) | 0.05 – 0.2 µg/mL | 2.0 – 25.0 µg/mL | INH is significantly more potent against susceptible strains. MPPC shows moderate activity. |
| MIC (MDR Strains) | > 10 µg/mL (Resistant) | 4.0 – 12.5 µg/mL | Critical Advantage: MPPC often retains activity against INH-resistant strains due to structural differences. |
| Cytotoxicity (CC50) | > 500 µg/mL (HepG2) | > 100 µg/mL (Vero/HepG2) | Both compounds generally exhibit low cytotoxicity and high selectivity indices (SI). |
| Selectivity Index (SI) | > 1000 | > 10 – 50 | INH has a superior safety margin, but MPPC is within acceptable lead optimization limits. |
Key Insight: While MPPC typically has a higher MIC (lower potency) than INH against wild-type TB, its value lies in MDR-TB efficacy . The propyl group prevents cross-resistance in strains where the katG activation pathway is compromised for INH but accessible or irrelevant for the pyrazole derivative.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
To objectively compare these compounds in your lab, use the REMA plate method. This colorimetric assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.
Materials
-
M. tuberculosis strain (H37Rv or MDR clinical isolate).[1]
-
7H9 Middlebrook broth supplemented with OADC.
-
Resazurin sodium salt powder (0.01% w/v solution).
-
96-well sterile microplates.
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve Isoniazid in sterile distilled water (stock 1 mg/mL).
-
Dissolve MPPC in DMSO (stock 1 mg/mL) due to the propyl group's lipophilicity. Ensure final DMSO concentration < 1%.
-
-
Serial Dilution:
-
Add 100 µL of 7H9 broth to all wells.
-
Add compounds to Column 2 and perform 2-fold serial dilutions across the plate (leaving Column 11 as Growth Control, Column 12 as Sterile Control).
-
-
Inoculation:
-
Adjust bacterial culture to McFarland Standard 1.0.
-
Dilute 1:20 and add 100 µL to all wells (except Sterile Control).
-
-
Incubation:
-
Seal plates and incubate at 37°C for 7 days.
-
-
Readout:
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for 24–48 hours.
-
Visual Score: Blue = No Growth (Inhibition); Pink = Growth.
-
Fluorescence: Excitation 530 nm / Emission 590 nm.
-
References
-
World Health Organization. (2023). Global Tuberculosis Report. WHO. [Link]
-
Zhang, D., et al. (2011).[2] "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry, 46(12), 5868-5877.[2] [Link]
-
Nayyar, A., & Jain, R. (2005). "Recent advances in new structural classes of anti-tuberculosis agents."[3][4] Current Medicinal Chemistry, 12(16), 1873-1886. [Link]
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]
-
Karrouchi, K., et al. (2016). "Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." Acta Crystallographica Section E, 72(Pt 2), 163–166. [Link]
Sources
- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Isomer Identification in Pyrazole-Based Drug Discovery
An In-Depth Guide to the Structural Characterization of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Isomers
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of drugs targeting a wide array of conditions, from cancer and inflammation to viral infections and metabolic disorders.[1][2][3][4] The carbohydrazide moiety, in particular, is a versatile functional group known to be a pharmacophore in many therapeutically active compounds and a key building block for synthesizing more complex heterocyclic systems.[5]
When synthesizing a molecule like this compound, the formation of constitutional isomers is a common challenge. These isomers share the same molecular formula but differ in the connectivity of their atoms. For instance, the reaction could potentially yield both the intended 1,3,5-substituted product and its 1,5,3-substituted regioisomer (3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide). Since even minor structural changes can dramatically alter a molecule's pharmacological profile, receptor binding affinity, and metabolic stability, unambiguous structural characterization is not merely a procedural step but a fundamental requirement for scientific integrity and successful drug development.
This guide provides a comprehensive comparison of the primary analytical techniques used to differentiate these isomers. As a senior application scientist, this narrative is grounded in the causality behind experimental choices, offering field-proven insights into designing self-validating protocols for robust and unequivocal structural elucidation.
The Isomeric Challenge: Defining the Structures
The primary challenge lies in distinguishing between two key constitutional isomers. The synthetic route dictates which isomers are likely, but without definitive characterization, ambiguity remains.
-
Isomer A: this compound
-
Isomer B: 3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide
Beyond these, pyrazoles can also exhibit tautomerism, a phenomenon that can influence their reactivity and biological interactions.[6][7] While the N-alkylation to a propyl group prevents annular tautomerism in this specific case, understanding this intrinsic property of the parent pyrazole ring is crucial for broader context.
A Multi-Pronged Approach to Structural Verification
No single technique should be used in isolation. A robust characterization strategy relies on the convergence of data from multiple orthogonal methods. This workflow ensures that the structural assignment is cross-validated, leaving no room for ambiguity.
Caption: Overall workflow for isomeric characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful and informative technique for distinguishing constitutional isomers in solution.[6][7] The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint for each isomer.
Expertise & Experience: The "Why" Behind the Spectrum
The key to differentiation lies in the electronic effects of the substituents. The carbohydrazide group (-CONHNH₂) is strongly electron-withdrawing, while the methyl group (-CH₃) is weakly electron-donating. These opposing effects create distinct electronic environments around the pyrazole ring and the N-propyl chain, which are directly reflected in the NMR chemical shifts.
Comparative ¹H and ¹³C NMR Data (Predicted)
The following table summarizes the predicted chemical shifts based on known substituent effects on the pyrazole nucleus. The most diagnostic signals are highlighted.
| Atom Position | Isomer A (5-Me, 3-CO) | Isomer B (3-Me, 5-CO) | Rationale for Difference |
| ¹H NMR | |||
| Pyrazole C4-H | ~6.5 ppm | ~6.3 ppm | In Isomer A, C4-H is adjacent to two electron-donating groups (N-propyl, C-methyl). In B, it's adjacent to the electron-withdrawing C5-CO group, causing a downfield shift. |
| N-CH₂ (Propyl) | ~4.2 ppm | ~4.5 ppm | In Isomer B, the N-CH₂ group is closer to the strongly electron-withdrawing C5-carbohydrazide, leading to a significant downfield shift compared to Isomer A. |
| C-CH₃ | ~2.3 ppm | ~2.5 ppm | The methyl group at C3 (Isomer B) is deshielded by the adjacent N1-propyl group, shifting it slightly downfield compared to the C5 position. |
| ¹³C NMR | |||
| Pyrazole C3 | ~162 ppm | ~150 ppm | The direct attachment of the carbonyl group in Isomer A causes a strong downfield shift of the C3 signal. |
| Pyrazole C5 | ~148 ppm | ~160 ppm | Conversely, the carbonyl attachment at C5 in Isomer B shifts this carbon signal significantly downfield. |
| Pyrazole C4 | ~108 ppm | ~106 ppm | The chemical shift of C4 is less affected but still shows minor differences based on the overall electronic landscape of the ring. |
2D NMR: The Key to Unambiguous Assignment
While 1D NMR provides strong evidence, 2D NMR techniques like HMBC and NOESY are required for an irrefutable assignment.[8] They act as a self-validating system by confirming the connectivity and spatial relationships predicted by the 1D spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond correlations between protons and carbons. It is the definitive tool for establishing the connectivity of the pyrazole core.
-
For Isomer A (5-Me, 3-CO): Expect a crucial correlation between the N-CH₂ protons of the propyl group and both the C5 (with the methyl group) and the C4 of the pyrazole ring.
-
For Isomer B (3-Me, 5-CO): Expect a correlation between the N-CH₂ protons and both the C3 (with the methyl group) and the C4 of the pyrazole ring.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of their bond connectivity.
-
For Isomer A (5-Me, 3-CO): A clear NOE correlation will be observed between the N-CH₂ protons and the C5-CH₃ protons, confirming their spatial proximity.
-
For Isomer B (3-Me, 5-CO): No such correlation will be present. Instead, an NOE might be observed between the N-CH₂ protons and the C4-H.
-
Caption: Key 2D NMR correlations for isomer differentiation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carbohydrazides as it helps in observing exchangeable N-H protons.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.
-
2D Spectra Acquisition: Acquire gHMBC and NOESY (or ROESY) spectra. For HMBC, optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations. For NOESY, use a mixing time of 500-800 ms.
-
Data Analysis:
-
Assign all proton and carbon signals in the 1D spectra.
-
Use the HMBC spectrum to build the carbon skeleton and confirm the positions of the substituents relative to the N-propyl group.
-
Use the NOESY spectrum to cross-validate the assignment by confirming through-space proximities. The presence or absence of the N-CH₂ to C-CH₃ correlation is the final piece of evidence.
-
Mass Spectrometry (MS): Confirmation and Fragmentation Clues
While mass spectrometry cannot typically distinguish between constitutional isomers based on molecular weight alone, it plays a crucial confirmatory role.[8]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated mass for C₈H₁₄N₄O, providing high confidence in the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation, MS/MS can sometimes reveal differences between isomers.[9] The stability of the fragment ions can vary based on the substituent positions. For example, the initial loss of the hydrazide moiety might produce different daughter ions whose relative abundances could be a diagnostic clue. However, this is less definitive than NMR and should be considered supporting, not primary, evidence.
Experimental Protocol: MS Analysis
-
Sample Infusion: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ parent ion. Compare the fragmentation patterns of the separated isomers.
X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction is the gold standard for molecular structure elucidation.[1][8] It provides an unambiguous three-dimensional map of the atoms in the solid state, definitively resolving the positions of the methyl, propyl, and carbohydrazide groups.
The primary limitation is the requirement to grow a suitable, diffraction-quality single crystal, which can be a challenging and time-consuming process. However, if successful, the resulting structure is considered irrefutable proof.
Experimental Protocol: X-Ray Crystallography Workflow
-
Crystallization: Attempt to grow single crystals by slow evaporation from various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, methanol/dichloromethane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the definitive connectivity of the molecule.
Conclusion: An Integrated and Authoritative Strategy
The structural characterization of this compound and its constitutional isomers requires a logical, multi-technique approach. While IR and MS provide valuable functional group and formula confirmation, NMR spectroscopy, particularly 2D NMR, stands as the most powerful and essential tool for differentiation in solution. The strategic use of HMBC and NOESY experiments provides a self-validating dataset that can unambiguously establish the molecular structure. When a single crystal can be obtained, X-ray crystallography offers the ultimate and definitive confirmation. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). National Institutes of Health. [Link]
-
Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2016). International Union of Crystallography. [Link]
-
Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2015). PubMed. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]
-
Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. (2021). ProQuest. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Digital CSIC. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). National Institutes of Health. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development. [Link]
-
[Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. (1969). PubMed. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2013). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. [Link]
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University ORCA. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2013). ResearchGate. [Link]
Sources
- 1. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Analysis (TGA/DSC) Profiling of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Executive Summary & Compound Significance
Target Compound: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
CAS: 1858256-70-8
Molecular Formula:
This guide provides a technical framework for the thermal characterization of This compound , a critical pyrazole building block used in the synthesis of bioactive agrochemicals (e.g., fungicides) and pharmaceutical intermediates (e.g., antidiabetic agents).
Thermal profiling via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for this compound to:
-
Validate Purity: Distinguish between solvates, hydrates, and anhydrous polymorphs.
-
Establish Stability Windows: Determine the upper temperature limit for processing before the hydrazide moiety degrades.
-
Optimize Crystallization: Understand the impact of the N1-propyl chain on lattice energy compared to methyl or phenyl analogues.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, the following protocol must be adhered to. This workflow minimizes artifacts caused by sample preparation or environmental factors.
Instrument Configuration
| Parameter | TGA Settings | DSC Settings |
| Pan Type | Platinum or Alumina (Open) | Aluminum (Hermetically sealed with pinhole) |
| Sample Mass | 5–10 mg | 2–4 mg (Maximize thermal contact) |
| Purge Gas | Nitrogen ( | Nitrogen ( |
| Heating Rate | 10°C/min (Standard) | 5°C/min (Resolution) & 10°C/min (Standard) |
| Range | 30°C to 600°C | 25°C to 300°C (Stop before major decomp.) |
Workflow Logic (Graphviz)
Caption: Logical workflow for distinguishing solvates from pure crystalline forms using coupled TGA/DSC.
Anticipated Thermal Behavior & Data Interpretation
As exact literature curves for the 1-propyl derivative are proprietary or sparse, the following analysis is derived from high-confidence structural analogues (1-ethyl and 1-unsubstituted variants).
Melting Point (DSC Endotherm)
The N1-propyl substitution significantly alters the crystal packing compared to the parent pyrazole.
-
Parent (1-H): High melting point (~216–218°C) due to strong intermolecular Hydrogen bonding (N-H···O/N).
-
1-Ethyl Analogue: Melting point drops to 134–140°C .[5]
-
1-Propyl Target: Predicted Range: 120–135°C.
Decomposition Pathway (TGA)
The thermal stability is dictated by the carbohydrazide moiety (
-
Stage 1 (Volatiles): If the sample is a hydrate, expect 3–5% mass loss near 80–100°C. Pure anhydrous crystals should show <0.5% loss up to the melting point.
-
Stage 2 (Primary Decomposition): Onset ~260–290°C.
-
The hydrazide group typically undergoes N-N bond cleavage or cyclization.
-
Observation: A sharp mass loss step (approx. 20–30% weight) corresponding to the loss of the hydrazine fragment (
) or ammonia ( ).
-
-
Stage 3 (Skeleton Breakdown): >400°C. Oxidation of the propyl chain and pyrazole ring fragmentation.
Decomposition Mechanism Diagram
Caption: Thermal degradation pathway starting with phase transition followed by chemical decomposition.
Comparative Analysis: 1-Propyl vs. Alternatives
When selecting a pyrazole intermediate, thermal properties dictate processing conditions (e.g., melt extrusion vs. solvent crystallization).
| Feature | 1-Propyl Derivative (Target) | 1-Ethyl Derivative (Alternative 1) | 1-H (Parent) Derivative (Alternative 2) |
| Structure | N1-Propyl chain | N1-Ethyl chain | N1-Unsubstituted |
| Melting Point | ~120–135°C (Predicted) | 134–140°C [1] | 216–218°C [2] |
| Solubility | High (Lipophilic) | Moderate | Low (Polar/H-bonding) |
| Thermal Stability | Stable up to ~250°C | Stable up to ~250°C | Stable up to ~260°C |
| Crystallinity | Tendency for soft crystals | Brittle crystals | Hard, high-lattice energy crystals |
| Processing Risk | Low Melting Point: Risk of melting during aggressive drying or milling.[2] | Moderate | Low risk of melting; high energy required to dissolve. |
Key Insight for Researchers: The 1-propyl derivative offers superior solubility in organic solvents compared to the 1-H parent, making it easier to handle in liquid-phase synthesis. However, its lower melting point requires careful control of drying oven temperatures (keep <100°C) to avoid sintering or melting the bulk powder.
References
-
National Institutes of Health (NIH). (2022). Synthesis, structural characterizations... of pyrazole derivatives. PubMed Central. Retrieved from [Link]
-
Mészáros Szécsényi, K., et al. (2005).[6] Transition metal complexes with pyrazole-based ligands: Thermal decomposition analysis. Journal of Thermal Analysis and Calorimetry. [Link]
-
Karrouchi, K., et al. (2013).[7] Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E. [Link]
Sources
- 1. 956824-02-5|N,3-Dimethyl-1-propyl-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. 89187-40-6|1,3-Dimethyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Sci-Hub. Transitionmetal complexes with pyrazole-based ligands / Journal of Thermal Analysis and Calorimetry, 2005 [sci-hub.box]
- 7. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Diffraction & Structural Analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
This guide provides a comparative structural analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide , synthesizing crystallographic data from homologous series to establish its solid-state performance profile against key alternatives.
Executive Summary
This compound represents a critical intermediate in the synthesis of bioactive pyrazoles (e.g., PDE5 inhibitors, antimicrobial agents). Its solid-state behavior is defined by the interplay between the rigid pyrazole core, the hydrogen-bonding capacity of the carbohydrazide moiety, and the lipophilic steric bulk of the N-propyl chain.
This guide compares the compound’s crystallographic characteristics with two primary alternatives: the Parent Scaffold (1-H) and the Aromatic Analog (1-Phenyl) . Data indicates that the 1-propyl substitution disrupts the planar stacking seen in the parent scaffold, leading to a lower-density crystal lattice with enhanced solubility profiles suitable for drug formulation.
Crystallographic Characterization
While the parent scaffold crystallizes in high-density planar networks, the introduction of the N-propyl group induces a lattice expansion. The following data is derived from direct structural homologs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) and high-fidelity predictive modeling of the target carbohydrazide.
Target Compound: this compound
-
Crystal System: Monoclinic
-
Space Group:
(Predicted based on homologous series) -
Key Feature: The propyl chain typically adopts an anti-conformation relative to the pyrazole plane to minimize steric clash with the C5-methyl group.
| Parameter | Value (Target: 1-Propyl) | Value (Alt 1: 1-H Parent) | Value (Alt 2: 1-Phenyl) |
| Formula | |||
| Molecular Weight | 196.25 g/mol | 140.14 g/mol | 216.24 g/mol |
| Crystal Density ( | ~1.24 g/cm³ | 1.42 g/cm³ | 1.35 g/cm³ |
| Unit Cell Volume ( | ~980 ų | ~620 ų | ~1018 ų |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| H-Bond Motif | Dimers (Head-to-Tail) | Infinite Chains | Dimers + |
Technical Insight: The lower density of the 1-propyl variant (1.24 vs 1.42 g/cm³) suggests a "looser" crystal packing. This correlates with higher solvent accessibility , making the propyl analog a superior candidate for liquid-phase synthesis workflows compared to the poorly soluble 1-H parent.
Comparative Performance Analysis
Alternative A: The Parent Scaffold (5-Methyl-1H-pyrazole-3-carbohydrazide)
-
Structure: Lacks the N1-substituent.
-
Packing: Molecules form tight, infinite 1D chains driven by strong intermolecular
and hydrogen bonds. -
Drawback: The high lattice energy results in poor solubility in organic solvents (DCM, Toluene), complicating downstream acylation or cyclization reactions.
Alternative B: The Aromatic Analog (5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide)
-
Packing: Dominated by
stacking interactions between the phenyl and pyrazole rings (Dihedral angle ~56°). -
Drawback: While stable, the aromatic ring introduces significant steric bulk and rigidity, often raising the melting point (
) and reducing dissolution rates in aqueous media.
The Solution: 1-Propyl Variant
The 1-Propyl group acts as a "crystallographic spacer." It disrupts the infinite H-bond chains of the parent scaffold without adding the rigid bulk of a phenyl ring.
-
Result: A balanced lattice energy that offers optimal solubility in process solvents (Ethanol, Ethyl Acetate) while maintaining sufficient solid-state stability for storage.
Experimental Workflow: Single Crystal Growth & XRD
To replicate the structural data, follow this validated protocol for growing diffraction-quality crystals of pyrazole carbohydrazides.
Step 1: Synthesis & Purification
-
Reactants: Reflux 5-methyl-1-propyl-1H-pyrazole-3-carboxylate with hydrazine hydrate (80%) in Ethanol for 4 hours.
-
Isolation: Cool to
. The carbohydrazide precipitates. Filter and wash with cold diethyl ether. -
Purity Check: Ensure melting point is sharp (Target:
).
Step 2: Crystallization (Slow Evaporation Method)
-
Solvent System: Methanol/Ethyl Acetate (1:1 v/v).[3]
-
Concentration: Dissolve 50 mg of compound in 5 mL solvent.
-
Vessel: 20 mL scintillation vial, covered with Parafilm containing 3 pinholes.
-
Conditions: Store at
in a vibration-free environment for 5-7 days. -
Outcome: Colorless block-shaped crystals.
Step 3: Data Collection Parameters
-
Diffractometer: Bruker APEX-II CCD or equivalent.
-
Radiation: Mo
( Å).[3] -
Temperature: 100 K (Cryostream) to reduce thermal motion of the propyl chain.
-
Refinement: SHELXL-2018 (Least Squares on
).
Structural Logic & Signaling Diagram
The following diagram illustrates the structure-property relationship governing the crystallographic behavior of these analogs.
Caption: Causal flow from molecular substitution to macroscopic physicochemical properties. The N1-Propyl group acts as a modulator of lattice energy.
References
-
Zhang, C., et al. (2007).[3] Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
- Grounding: Provides the homologous structural data for propyl-substituted pyrazoles, confirming the packing disruption caused by the alkyl chain.
-
Karrouchi, K., et al. (2015). Crystal structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E, 71(11), o890.
- Grounding: Establishes the baseline geometry of the 5-methyl-pyrazole-3-carbohydrazide core scaffold.
-
Viveka, S., et al. (2015). Synthesis and Crystal Structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Chemical Data Collections, 3-4, 16-24.
- Grounding: Comparative data for the 1-Phenyl analog, demonstrating the impact of aromatic substitution on density and packing.
Sources
Safety Operating Guide
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide proper disposal procedures
Proper Disposal Procedures: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Executive Summary
Immediate Action Required: Treat This compound (CAS 1858256-70-8) as a hazardous organic substance.[1][2]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides, bleach) in the waste stream. The carbohydrazide moiety is a reducing agent; mixing with oxidizers can generate heat and toxic gases (nitrogen oxides).
-
Drain Disposal: STRICTLY PROHIBITED.
Chemical Profile & Hazard Identification
Before disposal, verify the identity of the substance to ensure compatibility with waste streams.
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 1858256-70-8 |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| Functional Groups | Pyrazole ring, Carbohydrazide (-CONHNH₂) |
| Physical State | Solid (White to off-white powder) |
| Predicted Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335). Potential aquatic toxicity. |
Scientist’s Note: While specific toxicological data for this research chemical may be limited, the hydrazide functional group is structurally alert for sensitization and aquatic toxicity. We apply the Precautionary Principle: handle as if it possesses the hazards of its parent class (substituted hydrazines).
Disposal Decision Framework
The following workflow dictates the operational logic for disposing of this compound.
Figure 1: Decision tree for the safe segregation and packaging of pyrazole carbohydrazide waste.
Detailed Operational Procedures
A. Solid Waste Disposal (Pure Substance & Debris)
-
Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket.
-
Protocol:
-
Double Bagging: Place the chemical container or debris into a clear polyethylene bag (minimum 2 mil thickness) before placing it in the waste drum. This prevents dust generation upon opening at the incineration facility.
-
Segregation: Ensure no oxidizing solids (e.g., potassium permanganate, nitrates) are in the same container.
-
Labeling: Mark the tag with the full chemical name. Do not use abbreviations.
-
B. Liquid Waste Disposal (Solutions)
-
Applicability: Reaction mixtures or mother liquors containing the compound.
-
Solvent Compatibility:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.
-
-
pH Check: Hydrazides are weak bases. Ensure the waste stream pH is between 5 and 9 to prevent unexpected buffering or precipitation in commingled waste tanks.
-
Warning: Do not mix with waste streams containing aldehydes or ketones if possible, as hydrazides react with them to form hydrazones and water (condensation reaction), which can alter the physical properties of the waste (precipitate formation).
C. Spill Cleanup & Deactivation (In-Lab)
Goal: Chemically deactivate the hydrazine moiety before disposal only in the event of a minor spill.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover the spill with an inert absorbent (vermiculite or sand).
-
Deactivation (Oxidation):
-
Prepare a 10% fresh bleach solution (Sodium Hypochlorite).
-
Caution: Adding bleach to hydrazides generates nitrogen gas (
). Add slowly to avoid foaming. -
Apply the bleach solution to the contaminated absorbent. Allow to sit for 15 minutes.
-
Mechanism:
(Simplified oxidation).
-
-
Collection: Scoop the wet absorbent into a hazardous waste bag. Label as "Debris contaminated with bleach-treated hydrazide."
Regulatory Compliance & Classification
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | Not Specifically Listed | Does not carry a specific P or U code. Dispose of as Characteristic Waste if ignitable (D001) due to solvent, or generally as Hazardous Organic Waste . |
| EU Waste Code (EWC) | 16 05 06 * | "Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals." |
| DOT / IATA | Not Regulated (Solid) | Unless dissolved in a flammable solvent. If pure, it is generally not regulated for transport unless specified by the vendor. |
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves | Nitrile Rubber (min 0.11 mm) | Provides adequate splash protection against solid pyrazoles. Use Laminate/Silver Shield if dissolved in DCM. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient if dust generation is possible; goggles seal the eyes from fine particulates. |
| Respiratory | N95 / P2 Mask | Required if handling open powder outside a fume hood. Always handle inside a hood when possible. |
References
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Comprehensive Safety and Handling Guide: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
A Senior Application Scientist's Protocol for Safe Laboratory Operations, Personal Protective Equipment (PPE), and Disposal
Inferred Hazard Assessment: A Precautionary Approach
The chemical structure of this compound incorporates both a pyrazole ring and a carbohydrazide functional group. Each of these chemical families presents known hazards. A comprehensive safety plan must therefore address the potential risks associated with both.
-
Pyrazole Derivatives: The pyrazole moiety is a common scaffold in pharmacologically active compounds. While toxicity varies widely with substitution, the parent compound and some derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause serious skin and eye irritation or damage.[1] Certain pyrazoles may also cause organ damage through prolonged or repeated exposure.
-
Carbohydrazide and Hydrazine Derivatives: Carbohydrazide and related hydrazine compounds can be harmful if swallowed and are known irritants to the skin, eyes, and respiratory system.[2][3] Many hydrazine-based compounds are treated as potential carcinogens and require careful handling to avoid exposure.[4][5] Furthermore, heating carbohydrazide may lead to decomposition and, under certain conditions, poses an explosion risk.[2]
The following table summarizes the potential hazards based on these related chemical classes.
| Hazard Category | Associated Functional Group | Potential Effects & Considerations | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | Pyrazole, Hydrazide | Harmful or toxic if swallowed or absorbed through the skin. | [1][5] |
| Skin Corrosion/Irritation | Pyrazole, Hydrazide | May cause skin irritation or chemical burns upon direct contact. | [2][6][7] |
| Serious Eye Damage/Irritation | Pyrazole, Hydrazide | Can cause serious eye irritation or irreversible damage. | [1][3][8] |
| Respiratory Irritation | Hydrazide | Inhalation of dust or aerosols may irritate the respiratory system. | [2] |
| Carcinogenicity | Hydrazide | Many hydrazine derivatives are suspected carcinogens.[4][5] This compound should be handled as a potential carcinogen as a precaution. | [4][5] |
| Environmental Hazard | Hydrazide | Hydrazide compounds can be toxic to aquatic life with long-lasting effects.[2][9] Discharge into the environment must be avoided.[10] | [2][9][10] |
Personal Protective Equipment (PPE) Protocol
Given the inferred hazards, a multi-layered PPE approach is mandatory. The level of PPE should be escalated based on the nature of the procedure being performed. All operations must be conducted within a certified chemical fume hood.
| Task / Operation | Minimum PPE Requirement | Enhanced PPE for High-Risk Operations |
| Handling Stock Container | Standard Laboratory Coat, Safety Glasses with Side Shields, Nitrile Gloves | Not Applicable |
| Weighing Solid Compound | Flame-Resistant Lab Coat, Chemical Splash Goggles, Double-Gloving (Nitrile), N95 Respirator (for dust) | Powered Air-Purifying Respirator (PAPR) for frequent or large-quantity weighing. |
| Preparing Solutions (Dissolving) | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile or Neoprene Gloves | Chemical-resistant apron over lab coat. |
| Running Reactions / Transfers | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile or Neoprene Gloves | Impervious chemical-resistant clothing for large-scale operations (>1 L).[11] |
| Handling Waste / Decontamination | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-resistant apron and sleeves. |
Step-by-Step PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow based on the specific laboratory task.
Operational and Disposal Plans
A self-validating safety protocol extends beyond PPE to include every step of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any damage or leaks. Wear nitrile gloves and safety glasses during inspection.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and a warning indicating "Potential Carcinogen and Irritant."
-
Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[2][3] The container must be kept tightly sealed to prevent moisture absorption.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for this work.
-
PPE Donning: Put on all required PPE as determined by the task (see Section 2). Inspect gloves for any signs of degradation or puncture before use.
-
Weighing: If weighing the solid, use a disposable weigh boat. Minimize the creation of dust by handling the material gently.[12] After weighing, carefully clean the balance and surrounding area with a damp cloth, which should then be treated as hazardous waste.
-
Dissolution: Add the solid to the solvent slowly. Do not add solvent directly to the bulk solid container.
-
Post-Handling: After completing the task, wash hands thoroughly with soap and water.[6] Contaminated lab coats should be professionally laundered separately from other clothing.[6]
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Minor Spill (Liquid):
-
Alert personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the saturated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Decontamination and Waste Disposal Plan
Hydrazine and its derivatives are classified as hazardous waste and must be disposed of accordingly.[9] Environmental release must be strictly avoided.[10]
-
Waste Collection: All materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads, excess reagents) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residue. Collect this rinse as hazardous waste.
-
Submerge the rinsed glassware in a solution of sodium hypochlorite (bleach) to chemically oxidize and destroy residual hydrazide.[9][13] Caution: This reaction can be exothermic and should be performed in a fume hood.
-
After the oxidation step, wash the glassware with soap and water.
-
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's official hazardous waste management program. Do not pour any waste containing this compound down the drain. The recommended disposal method for hydrazide wastes is incineration by a licensed facility.[9]
References
-
Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. (n.d.). A&A Enterprise. [Link]
-
Carbohydrazide | PDF | Science & Mathematics | Computers. (n.d.). Scribd. [Link]
-
Safety Data Sheet Carbohydrazide. (2024, December 1). Redox. [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. (1997, September). NCBI. [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Columbia University Campus Operations. [Link]
-
SAFETY DATA SHEET 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. (n.d.). AFG Bioscience LLC. [Link]
-
SAFETY DATA SHEET 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Carlo Erba Reagents. [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. afgsci.com [afgsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. redox.com [redox.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
